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  • Product: Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride
  • CAS: 2097956-66-4

Core Science & Biosynthesis

Foundational

Chemical structure of Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride

An In-depth Technical Guide to the Chemical Structure and Properties of Dispiro[3.1.3(6).1(4)]decan-2-amine Hydrochloride Abstract This technical guide provides a comprehensive analysis of Dispiro[3.1.3(6).1(4)]decan-2-a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of Dispiro[3.1.3(6).1(4)]decan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride, a complex, non-planar small molecule of interest in medicinal chemistry and drug discovery. The unique three-dimensional architecture of its dispiro[3.3]heptane core imparts significant conformational rigidity, making it a valuable scaffold for exploring specific pharmacophores. This document details the molecule's structural elucidation, provides a plausible, step-by-step synthetic pathway based on established chemical principles, outlines expected analytical characterization data, and discusses its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds

In modern medicinal chemistry, moving beyond flat, two-dimensional molecules is critical for accessing novel biological targets and improving drug properties. Spiro-compounds, which contain at least two rings connected by a single common atom, offer a gateway to this chemical space.[1] Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride represents a structurally compelling example of this class, featuring a compact and rigid framework derived from two fused cyclobutane rings. This guide serves as a foundational resource for understanding its chemical identity and potential as a building block in the development of novel therapeutics.

Chemical Identity and Structural Elucidation

The systematic name, Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride, describes a decane system composed of two cyclobutane rings spiro-fused to a central cyclobutane ring, with an amine functional group at position 2. The hydrochloride salt form enhances aqueous solubility and stability, a common strategy for amine-containing pharmaceuticals.[2]

Molecular Structure and Nomenclature

The core of the molecule is a dispiro[3.3]heptane system, which is then further bridged. The amine group is attached to one of the terminal cyclobutane rings. The hydrochloride salt is formed by the protonation of the primary amine.

G start Diethyl Malonate Sodium Salt + Spiro[3.3]heptane-2,2-diyldimethanol Bis-sulfonate step1 Step 1: Double Alkylation (Core Skeleton Formation) Reagents: NaH, Diethyl Malonate, Xylene (Solvent) Product: Diethyl dispiro[3.1.3.1]decane-dicarboxylate start->step1 Nucleophilic Substitution step2 Step 2: Reduction (Ester to Alcohol) Reagents: LiAlH4, Anhydrous Diethyl Ether Product: Dispiro[3.1.3.1]decane-diyldimethanol step1->step2 Hydride Reduction step3 Step 3: Functional Group Conversion (Hypothetical) (Alcohol -> Amine) Via Mesylation, Azide Substitution, and Reduction Product: Dispiro[3.1.3.1]decan-2-amine step2->step3 Multi-step Conversion step4 Step 4: Salt Formation Reagents: HCl in Diethyl Ether Product: Dispiro[3.1.3.1]decan-2-amine hydrochloride step3->step4 Acid-Base Reaction

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a projection based on analogous reactions and requires laboratory optimization.

Step 1: Synthesis of Diethyl dispiro[3.1.3.1]decane-dicarboxylate

  • Causality: This step constructs the core carbon skeleton. The use of diethyl malonate sodium salt as a nucleophile to displace two leaving groups (like tosylates or bromides) on a pre-formed spiro[3.3]heptane system is a standard method for building such bridged structures. [3]* Protocol:

    • Prepare diethyl malonate sodium salt by reacting sodium metal with diethyl malonate in an inert solvent like xylene.

    • Add spiro[3.3]heptane-2,2-diyldimethanol bis(p-toluenesulfonate) (prepared from the corresponding diol) to the stirred reaction mixture. [3] 3. Heat the mixture under reflux for 16-20 hours, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After cooling, quench the reaction with water. Separate the organic layer, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

    • Purify the resulting crude diester by vacuum distillation.

Step 2: Reduction to Dispiro[3.1.3.1]decane-diyldimethanol

  • Causality: The ester functional groups are reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent chosen for its efficacy in converting esters to alcohols. The reaction is performed in an anhydrous ether solvent at low temperatures to control its high reactivity.

  • Protocol:

    • Add the diester from Step 1 dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether, maintaining the temperature at 0°C with an ice bath.

    • Allow the mixture to warm to room temperature and stir for 6-8 hours.

    • Cool the mixture again to 0°C and cautiously quench by the sequential addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

    • Combine the organic phases, dry over Na₂SO₄, and evaporate the solvent to yield the crude diol.

Step 3: Conversion to Dispiro[3.1.3.1]decan-2-amine

  • Causality: This is a multi-step conversion to introduce the amine functionality. A standard, reliable method involves converting one of the alcohol groups to a good leaving group (mesylate), substituting it with an azide nucleophile (a safe and effective source of nitrogen), and finally reducing the azide to the primary amine.

  • Protocol:

    • (Mesylation) React the diol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine in dichloromethane at 0°C.

    • (Azide Substitution) React the resulting mesylate with sodium azide in a polar aprotic solvent like DMF at elevated temperature.

    • (Reduction) Reduce the azide intermediate to the amine using a reducing agent such as H₂ gas with a Palladium on carbon (Pd/C) catalyst or LiAlH₄.

Step 4: Formation of the Hydrochloride Salt

  • Causality: The final free base, which may be an oil, is converted to a stable, solid, and more water-soluble hydrochloride salt. [2]This is a simple acid-base reaction.

  • Protocol:

    • Dissolve the purified amine from Step 3 in a minimal amount of a non-polar solvent like anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Trustworthiness: A Self-Validating Protocol

Each stage of this synthesis must be validated to ensure the correct intermediate has been formed before proceeding.

  • In-Process Controls: Reaction progress should be monitored using TLC or GC-MS to confirm the consumption of starting material and the appearance of the product spot/peak.

  • Intermediate Characterization: The structure of each isolated intermediate (diester, diol, azide, final amine) must be confirmed using a suite of analytical techniques, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify that the expected chemical transformation has occurred.

Analytical Characterization (Projected Data)

No public, peer-reviewed spectroscopic data for this specific molecule is available. However, based on its structure, a set of expected analytical data can be projected. This serves as a benchmark for researchers synthesizing this compound.

TechniqueExpected Observations
¹H NMR Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the various CH and CH₂ protons of the strained cyclobutane rings. A broad singlet for the -NH₃⁺ protons (variable, δ ~7.5-8.5 ppm in DMSO-d₆).
¹³C NMR Multiple signals in the aliphatic region (δ 20-60 ppm). Signals for the two spiro-carbons would be distinct quaternary carbons. The carbon atom bonded to the nitrogen (-CH-NH₃⁺) would appear further downfield (δ ~50-60 ppm).
Mass Spec (ESI+) For the free amine (C₁₀H₁₇N), the molecular ion peak [M+H]⁺ would be observed at m/z = 152.2. Fragmentation would likely involve the loss of ammonia.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine salt (-NH₃⁺) in the range of 2800-3100 cm⁻¹ (broad). Aliphatic C-H stretching just below 3000 cm⁻¹.

Applications in Research and Drug Development

While specific biological activities for Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride have not been reported, its structural features make it a highly attractive building block for drug discovery programs.

  • Scaffold for Novel Pharmacophores: The rigid dispiro[3.3]heptane core serves as an excellent scaffold to which various functional groups can be appended. This rigidity helps in precisely positioning substituents to interact with biological targets, a key strategy in rational drug design. [1]* Bioisostere for Constrained Analogues: This molecule can be used to create conformationally restricted analogues of known bioactive molecules. For instance, it could serve as a constrained analogue of glutamic acid or other neurotransmitters if further functionalized. * Fragment-Based Drug Discovery: As a small, complex, and three-dimensional molecule, it is an ideal candidate for fragment-based screening libraries. Identifying weak-binding fragments with high "3D character" is a modern approach to finding novel starting points for drug development.

  • Prodrug Development: The primary amine serves as a handle for creating prodrugs, which can improve a drug's delivery, extend its duration of action, or modify its side-effect profile. [4][5]

Conclusion

Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride is a molecule defined by its structural complexity and three-dimensional character. While detailed public information is limited, its identity is confirmed through commercial suppliers. Based on established chemical principles, a robust synthetic pathway can be proposed, allowing for its preparation and further study. The true value of this compound lies in its potential as a rigid, non-planar building block for the next generation of therapeutic agents, offering a distinct advantage over traditional flat aromatic scaffolds. This guide provides the foundational chemical knowledge necessary for researchers to begin exploring its utility in their respective fields.

References

  • Chemspace. N-({dispiro[2.0.3⁴.1³]octan-6-yl}methyl)dispiro[3.1.3⁶.1⁴]decan-1-amine. [Link]

  • PubChemLite. Dispiro[3.1.3^{6}.1^{4}]decan-2-ol. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI). [Link]

  • Google Patents. US8969337B2 - Prodrugs of secondary amine compounds.
  • PMC. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]

  • RSC Publishing. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • University of Wisconsin-Stout. CHAPTER 7 AMINES. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of Dispiro[3.1.3(6).1(4)]decan-2-amine HCl

Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to improved protein-ligand binding and favo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to improved protein-ligand binding and favorable pharmacokinetic properties.[1] The dispiro[3.1.3.1]decane framework, in particular, represents a unique and conformationally constrained motif. When functionalized with an amine group and formulated as a hydrochloride salt, as in Dispiro[3.1.3(6).1(4)]decan-2-amine HCl, it becomes a candidate of interest for drug discovery and development.

The conversion of an active pharmaceutical ingredient (API) into a salt form is a common strategy to enhance properties such as solubility, stability, and bioavailability.[2][3] For a basic compound like a primary amine, forming a hydrochloride salt is a standard approach.[4] However, the ultimate success of any new chemical entity in the development pipeline is contingent on a thorough understanding of its fundamental physicochemical properties. These properties dictate everything from its behavior in biological systems to its viability for large-scale manufacturing and formulation into a final drug product.[5]

This guide provides a comprehensive framework for the systematic physicochemical characterization of Dispiro[3.1.3(6).1(4)]decan-2-amine HCl. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. As specific experimental data for this exact molecule is not widely published, this document serves as a detailed roadmap for its complete characterization, grounded in established analytical principles.

Molecular Identity and Structural Elucidation

The first step in characterizing any new chemical entity is to unequivocally confirm its chemical structure and identity.

Chemical Structure and Properties
  • IUPAC Name: Dispiro[3.1.3.1]decan-2-amine hydrochloride

  • Molecular Formula: C₁₀H₁₈ClN

  • Molecular Weight: 187.71 g/mol

  • CAS Number (Free Base): 1936185-66-8

Proposed Synthesis and Structural Confirmation Workflow

The synthesis of novel spirocyclic amines can be achieved through various modern organic chemistry methods, such as the Stannyl Amine Protocol (SnAP) which allows for the one-step synthesis of spirocyclic N-heterocycles from ketones.[6][7] Another approach involves intramolecular dipolar cycloadditions of nitrones derived from functionalized ketones.[1]

A typical workflow for synthesis and confirmation would involve the synthesis of the free base followed by salt formation and subsequent analytical confirmation.

Caption: Proposed workflow for synthesis and structural confirmation.

Spectroscopic Characterization (Expected)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the spirocyclic core. The proton attached to the amine-bearing carbon would likely appear as a distinct multiplet. The ammonium proton (-NH₃⁺) may appear as a broad singlet, and its chemical shift could be solvent-dependent.

    • ¹³C NMR: The spectrum would confirm the presence of 10 carbon atoms in the dispiro[3.1.3.1]decane skeleton. The carbon atom attached to the amino group would be shifted downfield compared to the other aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 152.2.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic N-H stretching vibrations for the ammonium group in the region of 3200-2800 cm⁻¹. C-H stretching vibrations for the aliphatic rings would appear just below 3000 cm⁻¹.

Core Physicochemical Properties

The following properties are fundamental to understanding the behavior of the API and are critical for formulation and development decisions.

Melting Point

The melting point is a crucial indicator of purity and the identity of a crystalline solid. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range can indicate the presence of impurities.[8]

Experimental Protocol: Capillary Melting Point Determination [9][10]
  • Sample Preparation: Finely powder a small amount of dry Dispiro[3.1.3(6).1(4)]decan-2-amine HCl. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

  • Initial Determination: Place the capillary tube in a melting point apparatus. Heat rapidly to obtain an approximate melting range. This helps to save time in subsequent, more precise measurements.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of 10-20°C per minute until the temperature is about 20°C below the approximate melting point.[11]

  • Measurement: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.[11]

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility

Solubility is a key determinant of a drug's oral bioavailability. For ionizable compounds like amine hydrochlorides, solubility is highly dependent on the pH of the medium.[12][13] The Biopharmaceutics Classification System (BCS) uses solubility to classify drugs, which can guide regulatory decisions.[14][15]

Experimental Protocol: Shake-Flask Equilibrium Solubility [13][14]
  • Media Preparation: Prepare aqueous buffer solutions at various pH levels, typically pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), as recommended by regulatory guidelines.[15]

  • Sample Addition: Add an excess amount of the solid API to a known volume of each buffer in a sealed vial. The presence of excess solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: Analyze the remaining solid from the vial using a technique like X-ray Powder Diffraction (XRPD) to check for any polymorphic or phase transformations during the experiment.[14]

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which an ionizable group is 50% ionized and 50% neutral. For a primary amine hydrochloride, the pKa corresponds to the equilibrium between the protonated ammonium ion (BH⁺) and the neutral free base (B). This value is critical as it influences solubility, absorption, and distribution in the body.[16][17]

Experimental Protocol: Potentiometric Titration [17][18]
  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the API in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited.[16]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[19]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[19]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or, more accurately, from the pH at the half-equivalence point.[19]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP / LogD)

Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability and absorption.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (ionized and neutral) at a specific pH. For an amine, LogD will be pH-dependent.[20]

Experimental Protocol: Shake-Flask Method for LogD
  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4 to simulate physiological conditions). Pre-saturate each phase with the other by mixing them and then separating them.

  • Partitioning: Add a known amount of the API to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the API using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).[20]

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, manufacturability, and performance.[21]

Crystalline Form (Polymorphism)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physicochemical properties, including solubility and stability.[21] X-ray Powder Diffraction (XRPD) is the primary technique used for polymorph screening and identification.[22][23]

Methodology: X-ray Powder Diffraction (XRPD)

An XRPD analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram, with its unique peak positions and intensities, serves as a fingerprint for the specific crystal lattice.[24] Comparing the XRPD pattern of different batches or samples exposed to various stress conditions (heat, humidity) can reveal the presence of different polymorphs or phase transitions.[21]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[5] This property is critical because moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[25]

Methodology: Gravimetric Sorption Analysis (GSA)

GSA is a modern technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[26]

  • A small amount of the sample is placed on a microbalance inside a humidity-controlled chamber.

  • The sample is typically dried under a stream of dry nitrogen first to establish a baseline dry weight.

  • The RH is then increased stepwise (e.g., from 0% to 90% in 10% increments), and the weight change is monitored until equilibrium is reached at each step.

  • A sorption/desorption isotherm is generated by plotting the percentage weight change versus RH. This plot provides a detailed profile of the material's hygroscopic behavior.[26]

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of the API in all the aforementioned tests.

Purity and Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and assay of pharmaceutical compounds.

Hypothetical HPLC Method for Dispiro[3.1.3(6).1(4)]decan-2-amine HCl
  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Chiral Purity

Since the 2-position of the dispiro[3.1.3.1]decane ring is a stereocenter, the compound can exist as a pair of enantiomers. It is crucial to develop a chiral separation method to control the enantiomeric purity, as different enantiomers can have different pharmacological activities.[27]

Chiral HPLC Method Development Strategy [28][29]

Developing a chiral separation often requires screening different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds.[27] A typical screening approach would involve testing these columns with mobile phases consisting of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), often with a small amount of a basic additive (like diethylamine) to improve the peak shape of the amine.[29][30]

Data Summary and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Core Physicochemical Properties (Illustrative Data)

PropertyMethodResultSignificance in Drug Development
Melting Point Capillary Method215-218 °CIndicator of purity and solid-state stability.
Aqueous Solubility Shake-Flask (37°C)pH 1.2: >50 mg/mLpH 6.8: 5 mg/mLHigh solubility in acid suggests good dissolution in the stomach. pH-dependent solubility will affect absorption throughout the GI tract.
pKa Potentiometric Titration9.8Confirms the compound is a primary amine. Dictates the ionization state at physiological pH, affecting permeability and solubility.
LogD (pH 7.4) Shake-Flask1.5Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
Hygroscopicity GSA (% weight gain @ 80% RH)1.5%Classified as "slightly hygroscopic." Suggests that standard handling and packaging will likely be sufficient to prevent moisture-related stability issues.
Crystalline Form XRPDCrystalline Form IProvides a fingerprint for quality control. The material should be monitored for potential polymorphism under stress conditions.

Conclusion

A thorough and systematic characterization of the physicochemical properties of Dispiro[3.1.3(6).1(4)]decan-2-amine HCl is an indispensable step in its evaluation as a potential drug candidate. The data gathered from the protocols outlined in this guide—from fundamental properties like melting point, solubility, and pKa to more complex aspects like solid-state behavior and hygroscopicity—provide the foundational knowledge required for informed decision-making in formulation development, process chemistry, and clinical studies. By following this comprehensive characterization roadmap, researchers can build a robust data package that illuminates the compound's behavior, mitigates development risks, and ultimately paves the way for its successful progression through the pharmaceutical pipeline.

References

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  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.

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  • Synfacts. (2015). Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. Thieme.
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  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
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Foundational

Harnessing the Power of Three-Dimensionality: A Technical Guide to Novel Spirocyclic Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual driver of innovation in medicinal chemistry. Among the var...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual driver of innovation in medicinal chemistry. Among the various structural motifs explored, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks for the design of new drugs.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a powerful toolkit for modulating a molecule's conformational and physicochemical properties.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of novel spirocyclic scaffolds in drug discovery. We will delve into the rationale behind their increasing prevalence, explore diverse synthetic strategies, and present case studies that highlight their successful application in optimizing potency, selectivity, and pharmacokinetic profiles.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

For decades, medicinal chemistry has been dominated by largely planar, aromatic, and heteroaromatic systems. While successful, this "flatland" approach often presents challenges in achieving high target affinity and selectivity, while simultaneously maintaining favorable drug-like properties. Spirocyclic scaffolds offer a distinct departure from this paradigm by introducing inherent three-dimensionality.[5][6]

The key advantages of incorporating spirocyclic motifs include:

  • Enhanced Three-Dimensionality and Structural Rigidity: The spirocyclic core's rigid framework allows for the precise projection of functional groups into three-dimensional space.[5] This can lead to more significant and specific interactions with the complex three-dimensional binding sites of biological targets like proteins.[5][6] This conformational restriction reduces the entropic penalty upon binding, potentially leading to higher potency.[7][8]

  • Improved Physicochemical Properties: The increased sp3 character of spirocycles generally leads to improved aqueous solubility compared to their aromatic counterparts.[5][9] This is a critical parameter for drug absorption and distribution. Furthermore, the introduction of a spirocycle can be a valuable strategy to modulate lipophilicity (LogP) and metabolic stability.[5]

  • Access to Novel Chemical Space and Intellectual Property: As the landscape of known chemical matter becomes increasingly crowded, spirocycles provide an avenue to explore novel and untrammeled patent space.[5] The combination of two or more monocyclic ring systems can generate a vast multiplicity of spirocycles, many of which have yet to be synthesized or biologically evaluated.[5]

  • Bioisosteric Replacement: Spirocyclic scaffolds can serve as effective bioisosteres for more common motifs like gem-dimethyl groups, carbonyls, or even aromatic rings.[10][11] For instance, the spiro[3.3]heptane core has been successfully used as a saturated bioisostere for benzene, and 1-azaspiro[3.3]heptane has been validated as a bioisostere for piperidine.[12] This strategy can lead to improved physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity.[11][13]

Navigating the Synthetic Landscape: Strategies for Constructing Spirocyclic Scaffolds

Historically, the synthesis of spirocycles was considered challenging due to the presence of a quaternary carbon at the spiro-center and the need to control multiple stereocenters.[5] However, significant advancements in synthetic organic chemistry have made these scaffolds increasingly accessible to medicinal chemists.[14]

Several key strategies are employed for the construction of spirocyclic systems:

  • Intramolecular Cyclization Reactions: These are among the most common methods and involve the formation of the second ring by cyclizing a precursor that already contains the first ring and a tethered reactive group. Examples include intramolecular alkylations, aldol condensations, and ring-closing metathesis.

  • Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful tools for the stereoselective synthesis of spirocycles. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles can efficiently generate spiro-pyrrolidine derivatives.[7]

  • Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol and Wagner-Meerwein rearrangements, can be harnessed to construct spirocyclic frameworks.

  • Metal-Catalyzed Reactions: Modern organometallic catalysis has opened up new avenues for spirocycle synthesis. Gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes, for example, provides a mild and versatile method for creating oxa- and aza-spirocyclic compounds.[1]

  • Diversity-Oriented Synthesis: This approach focuses on the creation of structurally diverse libraries of compounds. Spirocyclic scaffolds are well-suited for diversity-oriented synthesis, allowing for the generation of large collections of novel 3D molecules for high-throughput screening.[5][15]

The increasing commercial availability of a wide range of spirocyclic building blocks has also significantly accelerated their adoption in drug discovery programs.[10]

Spirocycles in Action: Case Studies in Medicinal Chemistry

The true value of spirocyclic scaffolds is demonstrated by their successful application in the development of clinical candidates and approved drugs.[2][14] These examples showcase how the unique properties of spirocycles can be leveraged to overcome specific challenges in drug design.

Case Study 1: Revumenib - A Spirocycle-Driven Menin-MLL Inhibitor

Revumenib, a first-in-class oral menin-MLL interaction inhibitor approved for the treatment of acute leukemias, provides a compelling example of a spirocycle being essential for optimal binding.[10] The central 2,7-diazaspiro[3.5]nonane scaffold plays a crucial role in the drug's affinity.[10] The protonated piperidine nitrogen engages in a cation-π interaction with a key tyrosine residue in the target protein, while the azetidine ring optimally positions a pyrimidine nitrogen for another critical interaction.[10] This demonstrates how the defined vectors of a spirocycle can facilitate multiple, high-affinity interactions within a binding pocket.[10]

Case Study 2: Olaparib Analogs - Modulating Selectivity with a Spirocyclic Core

Olaparib is an FDA-approved PARP inhibitor. In a scaffold hopping approach, replacement of the piperazine ring in olaparib with a diazaspiro[3.3]heptane led to analogs with significantly increased selectivity for PARP-1 over other members of the PARP family.[2][16] Although there was a slight reduction in potency, the improved selectivity resulted in reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the selectivity profile of a drug candidate.[2]

Case Study 3: Spirocyclic SHP2 Inhibitors - Maintaining Potency and Improving Cellular Efficacy

During the optimization of allosteric SHP2 inhibitors, researchers utilized X-ray crystallography to guide the introduction of spirocyclic scaffolds.[2] The goal was to maintain the crucial orientation of a primary amine group responsible for key hydrogen bonding interactions.[2] The resulting spirocyclic variants exhibited comparable potency to the parent compound but showed improved cellular efficacy, demonstrating how the rigidifying effect of a spirocycle can translate to better performance in a cellular context.[2]

Drug/Candidate Target Spirocyclic Scaffold Key Advantage Conferred by Spirocycle
RevumenibMenin-MLL2,7-diazaspiro[3.5]nonaneOptimized binding through precise vector positioning for key interactions.[10]
Olaparib AnalogPARP-1Diazaspiro[3.3]heptaneIncreased selectivity over other PARP family members.[2][16]
SHP2 InhibitorSHP2Fused bicyclic spiro scaffoldMaintained potency and improved cellular efficacy by locking in a favorable conformation.[2]
SpiropiperidineAcetyl CoA CarboxylaseSpiropiperidineImproved physical properties and metabolic stability.[5]
GriseofulvinFungal tubulinSpiro[benzofuran-2,1'-cyclohexane]Natural product with established clinical use as an antifungal agent.[5][17]
SpironolactoneMineralocorticoid receptorSpiro[androst-4-ene-17,2'-furan]Diuretic drug with a long history of clinical use.[17]

Experimental Protocols: A Practical Approach

The successful implementation of spirocyclic scaffolds in a drug discovery program relies on robust and reproducible synthetic methodologies. Below are representative, step-by-step protocols for the synthesis of key spirocyclic intermediates.

Protocol 1: Synthesis of a Spiro-oxindole via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of spiro[indoline-3,5'-pyrrolo[1,2-c]thiazol]-2-ones, which involves the cycloaddition of an in-situ generated azomethine ylide.[7]

Materials:

  • Isatin derivative

  • Thiazolidine-4-carboxylic acid

  • Acenaphthylene

  • Methanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the isatin derivative (1.0 mmol) and thiazolidine-4-carboxylic acid (1.2 mmol) in anhydrous methanol (10 mL), add acenaphthylene (1.1 mmol).

  • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the desired spiro-oxindole.

Protocol 2: Synthesis of a Saturated Spirocyclic Scaffold

This protocol outlines the preparation of tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a versatile building block for library synthesis.[15]

Materials:

  • tert-Butyl 6-methylene-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the starting alkene (1.0 mmol) in CH2Cl2 (10 mL) in a round-bottom flask.

  • Add mCPBA (1.2 mmol) in one portion to the solution.

  • Stir the resulting solution at room temperature for 48 hours. A white precipitate will form during this time.

  • Dilute the mixture with CH2Cl2 (5 mL) and add saturated aqueous NaHCO3 (5 mL).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 5 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Advantages of Spirocyclic Scaffolds cluster_1 Impact on Drug Properties 3D_Structure Enhanced 3D Structure & Rigidity Potency Increased Potency 3D_Structure->Potency Conformational Lock Selectivity Enhanced Selectivity 3D_Structure->Selectivity Precise Vector Orientation Physicochem Improved Physicochemical Properties Solubility Improved Solubility Physicochem->Solubility Increased sp3 Character Metabolic_Stability Increased Metabolic Stability Physicochem->Metabolic_Stability Steric Shielding Novelty Access to Novel Chemical Space & IP Novelty->Potency Bioisostere Bioisosteric Replacement Reduced_Toxicity Reduced Toxicity Bioisostere->Reduced_Toxicity

Figure 1: Logical relationship between the advantages of spirocyclic scaffolds and their impact on key drug properties.

G Start Starting Materials (e.g., Isatin, Amino Acid) Ylide_Formation In-situ Azomethine Ylide Generation Start->Ylide_Formation Cycloaddition [3+2] Cycloaddition with Dipolarophile Ylide_Formation->Cycloaddition Spiro_Product Spiro-oxindole Product Cycloaddition->Spiro_Product Purification Purification (Filtration/Chromatography) Spiro_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 2: A generalized experimental workflow for the synthesis of spiro-oxindoles via a [3+2] cycloaddition reaction.

Future Perspectives and Conclusion

The field of spirocyclic chemistry is poised for continued growth and innovation.[3] We can anticipate several key trends in the coming years:

  • Development of Novel Synthetic Methodologies: The demand for more complex and diverse spirocyclic scaffolds will drive the development of new, more efficient, and stereoselective synthetic methods.[3][18]

  • Integration with Computational Chemistry: High-throughput synthesis and computational techniques will play an increasingly important role in the design and optimization of spirocyclic drug candidates.[3][4] In silico methods can be used to predict the conformational preferences of spirocycles and their interactions with biological targets, thereby accelerating the drug discovery process.[19]

  • Exploration of New Biological Targets: The unique structural features of spirocycles make them well-suited for tackling challenging biological targets, such as protein-protein interactions, that have been difficult to drug with traditional small molecules.[5]

  • Application in New Modalities: Spirocycles are finding applications beyond traditional inhibitors and agonists, including in the design of proteolysis-targeting chimeras (PROTACs) and covalent drugs.[10]

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. [Link]

  • Karama, U., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • (2025, August 10). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF. ResearchGate. [Link]

  • (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). [Link]

  • Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]

  • (2025). Challenges in the construction of C2-symmetric axially spirocyclic... ResearchGate. [Link]

  • (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (2021). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • (2017). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. [Link]

  • (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. [Link]

  • (2021). Structures, reagents and conditions for the synthesis of spiro... | Download Scientific Diagram. ResearchGate. [Link]

  • (2024). EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Eman Research Publishing. [Link]

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Europe PMC. [Link]

  • (2002). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]

  • (2021). Spirocyclic Motifs in Natural Products. PMC - NIH. [Link]

  • (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]

  • (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (2017, July 21). Spirocycles in Drug Discovery. WordPress.com. [Link]

  • (2021). Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]

  • (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

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Exploratory

Architectural Rigidity in Drug Design: The Dispiro-Amine Paradigm

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists [1] Introduction: Escaping the Flatland The historical reliance on planar, aromatic nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

[1]

Introduction: Escaping the Flatland

The historical reliance on planar, aromatic nitrogen heterocycles (e.g., pyridines, indoles, quinolines) has led to a "Flatland" problem in drug discovery—libraries saturated with molecules lacking three-dimensional complexity. While easy to synthesize via Suzuki-Miyaura or Buchwald-Hartwig couplings, these flat structures often suffer from poor solubility, indiscriminate binding (promiscuity), and suboptimal metabolic stability.

Dispiro-amine building blocks represent a structural evolution.[1] Defined by two spiro-carbon centers linking three cyclic systems, these scaffolds offer:

  • High Fsp³ Fraction: Increasing saturation correlates with improved clinical success rates by enhancing solubility and reducing lipophilicity-driven toxicity.[1]

  • Vectorial Precision: The rigid spiro-fusion locks substituents into precise vectors, allowing chemists to probe specific sub-pockets of a protein active site without the entropic penalty associated with flexible linkers.

  • Novel IP Space: Their complexity often places them outside the crowded patent landscape of traditional heteroaromatics.[1]

Structural Classes and Physicochemical Profiling[2]

Dispiro-amines are not a monolith; they are classified by the nature of the central ring and the flanking spiro-cycles.[2]

Comparative Physicochemical Metrics[1][4][5]
PropertyFlat Analog (e.g., Terphenyl)Dispiro-Amine ScaffoldImpact on Drug Design
Fsp³ (Fraction sp³) < 0.2> 0.6Higher Fsp³ correlates with improved solubility and lower attrition rates.[1]
LogP (Lipophilicity) High (3.5 - 5.[1]0)Moderate (1.5 - 3.[1]5)Reduced risk of off-target toxicity (hERG, phospholipidosis).
Solubility Low (Crystal packing energy)HighNon-planar structure disrupts crystal lattice packing.[1]
Metabolic Stability Low (Aromatic hydroxylation)HighBlocked metabolic soft spots; quaternary carbons resist oxidation.[1]
Entropy of Binding High penalty (Flexible)Low penalty (Rigid)Pre-organized conformation leads to higher potency (ΔG = ΔH - TΔS).
Key Scaffolds[1]
  • Dispiro-oxindoles: The "gold standard" for protein-protein interaction (PPI) inhibitors, particularly MDM2-p53.[1] The oxindole core mimics the Trp23 residue of p53.

  • Dispiro-piperidines: Often used as bioisosteres for cyclohexyl or phenyl groups, introducing polarity and a handle for further functionalization.[1]

  • Dispiro-1,2,4-trioxolanes: Best exemplified by Arterolane , where the dispiro architecture stabilizes the peroxide bridge essential for antimalarial activity.

Synthetic Methodology: The 1,3-Dipolar Cycloaddition Protocol[4][6][7]

The most robust method for constructing dispiro-pyrrolidine cores is the multicomponent 1,3-dipolar cycloaddition. This reaction is stereoselective, atom-economic, and amenable to library generation.

Experimental Protocol: Synthesis of Dispiro[oxindole-pyrrolidine-indanedione]

Objective: To synthesize a library of MDM2 inhibitors using a self-validating, one-pot multicomponent reaction.[1]

Reagents:

  • Component A: Isatin derivatives (Acceptor 1)

  • Component B: Sarcosine or Proline (Azomethine Ylide Precursor)

  • Component C: 2-Arylidene-1,3-indanedione (Dipolarophile/Acceptor 2)[1]

  • Solvent: Methanol or Ethanol (Green chemistry compatible)

Step-by-Step Workflow:

  • Dipolarophile Formation (Pre-step):

    • Condense 1,3-indanedione with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) using a catalytic amount of piperidine in ethanol at room temperature.

    • Validation: Monitor TLC for disappearance of aldehyde. Isolate the yellow/orange solid (Knoevenagel product).

  • Ylide Generation (In-situ):

    • In a round-bottom flask, dissolve Isatin (1.0 equiv) and Sarcosine (1.2 equiv) in refluxing methanol.

    • Mechanism:[1][3][4][5] Decarboxylative condensation generates the reactive azomethine ylide dipole.[1]

    • Visual Cue: Solution turns deep orange/red; evolution of CO₂ gas bubbles indicates ylide formation.[1]

  • Cycloaddition (The Spiro-Step):

    • Add the pre-synthesized 2-Arylidene-1,3-indanedione (1.0 equiv) to the reaction mixture.[1]

    • Reflux for 2–4 hours.[1]

    • Stereocontrol: The reaction typically proceeds via an endo-transition state due to secondary orbital interactions, yielding the cis-dispiro isomer as the major product.

  • Purification:

    • Cool the mixture to room temperature. The dispiro product often precipitates as a solid due to its rigid, high-melting nature.

    • Filter and wash with cold methanol. Recrystallize from ethanol/DMF if necessary.

  • Characterization (Self-Validation):

    • ¹H NMR: Look for the diagnostic singlet of the methine proton on the pyrrolidine ring (typically

      
       4.0–5.0 ppm) and the disappearance of the alkene proton from the starting material.
      
    • NOESY: Confirm relative stereochemistry (cis vs. trans) by checking spatial coupling between the oxindole NH and the pyrrolidine protons.

Mechanistic Logic: Targeting MDM2

The utility of dispiro-amines is best illustrated by their inhibition of the p53-MDM2 interaction.[1] p53 is a tumor suppressor, and MDM2 is its negative regulator.[3][6] Inhibitors must mimic the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that bury into the MDM2 cleft.[7][8]

Diagram: The Dispiro Scaffold as a p53 Mimetic

The following diagram illustrates how the rigid dispiro scaffold positions hydrophobic groups to mimic the p53 alpha-helix.

MDM2_Inhibition cluster_p53 p53 Alpha-Helix Residues cluster_Dispiro Dispiro-Oxindole Mimetic cluster_MDM2 MDM2 Binding Pocket Phe19 Phe19 (Hydrophobic) Pocket1 Hydrophobic Pocket 1 Phe19->Pocket1 Native Binding Trp23 Trp23 (Aromatic/H-bond) Pocket2 Trp23 Pocket Trp23->Pocket2 Native Binding Leu26 Leu26 (Hydrophobic) Pocket3 Hydrophobic Pocket 2 Leu26->Pocket3 Native Binding SpiroCore Rigid Dispiro Core (Scaffold) GroupA Aryl Group A (e.g., Cl-Phenyl) SpiroCore->GroupA Oxindole Oxindole Ring (H-bond Donor) SpiroCore->Oxindole GroupB Aryl Group B (e.g., Ethyl/Phenyl) SpiroCore->GroupB GroupA->Pocket1 High Affinity Fill Oxindole->Pocket2 H-bond Mimicry GroupB->Pocket3 Steric Occlusion

Caption: The rigid dispiro core acts as a central hub, projecting three pharmacophores (Aryl A, Oxindole, Aryl B) into the MDM2 binding pockets, effectively displacing the native p53 alpha-helix.

Case Study: Arterolane (OZ277)

While oncology is a major driver, the dispiro architecture has revolutionized antimalarial therapy.

  • Challenge: Traditional antimalarials (chloroquine) faced resistance.[1] Artemisinin is effective but expensive to extract from plants.[1]

  • Solution: Arterolane is a fully synthetic dispiro-1,2,4-trioxolane.[1]

  • Design Logic:

    • Pharmacophore: The trioxolane ring (ozonide) mimics the endoperoxide bridge of artemisinin, which generates free radicals to kill the parasite.

    • Dispiro Scaffold: An adamantane ring spiro-fused to the trioxolane provides steric bulk, preventing the unstable peroxide bond from degrading in the bloodstream before reaching the target.

    • Outcome: A stable, orally active, synthetic antimalarial with a high cure rate.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

Dispiro-amines are increasingly used in FBDD.[1] Unlike flat fragments (e.g., biaryls) that bind primarily through hydrophobic stacking, dispiro fragments offer:

  • Shape Diversity: They probe spherical pockets rather than flat clefts.[1]

  • Vector Growth: The central spiro carbon allows "growing" the molecule in orthogonal directions (e.g., adding a solubilizing tail without disrupting the binding pose of the core).

Synthetic Workflow for Library Generation

The following diagram outlines the high-throughput synthesis of dispiro libraries.

Synthesis_Workflow Start Starting Materials (Isatins, Amino Acids, Aldehydes) Process1 Automated Dispensing (96-well format) Start->Process1 Reaction Multicomponent Reaction (1,3-Dipolar Cycloaddition) Process1->Reaction Heat/Catalyst Workup Precipitation & Filtration (High Throughput) Reaction->Workup Solid Phase Extraction Analysis LC-MS & NMR Validation Workup->Analysis Library Dispiro-Amine Library (>1000 analogs) Analysis->Library QC Pass

Caption: Workflow for the high-throughput generation of dispiro-amine libraries, leveraging the robustness of multicomponent reactions.

References

  • Dandawate, P. R., et al. (2012). Synthesis and molecule modeling of dispiro-pyrrolidines as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters . Link

  • Zhao, Y., et al. (2013).[3] Small-molecule inhibitors of the MDM2-p53 protein-protein interaction (MDM2 Inhibitors). Journal of Medicinal Chemistry . Link

  • Vennerstrom, J. L., et al. (2004). Identification of an antimalarial synthetic trioxolane drug development candidate. Nature . Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry . Link

  • Gomes, L. R., et al. (2016). Dispiro-oxindoles: Synthesis, biological activity and molecular docking. European Journal of Medicinal Chemistry . Link

  • Cui, C. B., et al. (2020). Discovery of Spiroindolinone-Pyrrolidine Carboxamide Derivatives as Potent MDM2 Inhibitors. Frontiers in Pharmacology . Link

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Protocols & Analytical Methods

Method

Application Note: Reductive Amination Using Dispiro[3.1.3(6).1(4)]decan-2-amine

Introduction: Navigating Steric Complexity with a Novel Spirocyclic Amine In the landscape of modern medicinal chemistry, the synthesis of complex amines is a cornerstone of drug discovery.[1][2] Reductive amination stan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Complexity with a Novel Spirocyclic Amine

In the landscape of modern medicinal chemistry, the synthesis of complex amines is a cornerstone of drug discovery.[1][2] Reductive amination stands out as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds.[3][4] This application note delves into the specific use of a structurally unique and sterically demanding secondary amine, Dispiro[3.1.3(6).1(4)]decan-2-amine, in reductive amination protocols. The rigid, three-dimensional architecture of this dispirocyclic amine presents both unique opportunities for scaffolding in novel chemical entities and significant challenges in its synthetic manipulation.[2] This guide provides a comprehensive protocol for its successful application, grounded in mechanistic principles and practical considerations for researchers in synthetic and medicinal chemistry.

The inherent steric hindrance of Dispiro[3.1.3(6).1(4)]decan-2-amine necessitates careful optimization of reaction conditions to achieve efficient conversion. Standard reductive amination procedures may prove sluggish or fail altogether.[3][5] Therefore, this note will focus on a protocol utilizing sodium triacetoxyborohydride (STAB), a mild and selective reducing agent particularly well-suited for such challenging substrates.[3]

Mechanistic Insights: The "Why" Behind the Protocol

The reductive amination process is a one-pot reaction that proceeds through two key stages: the formation of an iminium ion intermediate followed by its reduction.[1][4]

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, Dispiro[3.1.3(6).1(4)]decan-2-amine, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate which, under weakly acidic conditions, readily eliminates a molecule of water to generate a sterically encumbered iminium ion. The use of a stoichiometric amount of acetic acid can catalyze this step, particularly with less reactive ketones.[3]

  • Hydride Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride is ideal as it is a less reactive hydride donor than sodium borohydride, and it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[3] The steric bulk of the acetoxy groups also contributes to its selectivity.[3]

The overall workflow is depicted in the following diagram:

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Work-up and Purification Start Combine Dispiro[3.1.3(6).1(4)]decan-2-amine, carbonyl compound, and solvent Add_Acid Add acetic acid (optional, for ketones) Start->Add_Acid Imine_Formation Stir at room temperature to form iminium ion Add_Acid->Imine_Formation Add_STAB Add Sodium Triacetoxyborohydride (STAB) Imine_Formation->Add_STAB Reaction Stir until completion (monitor by TLC/LC-MS) Add_STAB->Reaction Quench Quench with saturated aq. NaHCO3 Reaction->Quench Extract Extract with an organic solvent (e.g., DCM) Quench->Extract Purify Purify by column chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Obtain N-substituted Dispiro[3.1.3(6).1(4)]decan-2-amine

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of a model aldehyde with Dispiro[3.1.3(6).1(4)]decan-2-amine.

Materials:

  • Dispiro[3.1.3(6).1(4)]decan-2-amine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dispiro[3.1.3(6).1(4)]decan-2-amine (1.0 eq).

  • Dissolve the amine in anhydrous DCE or DCM (approximately 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 eq) or ketone (1.0-1.5 eq) to the solution.

  • For ketones or less reactive aldehydes, add glacial acetic acid (1.0-2.0 eq). For most aldehydes, this is not necessary.

  • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. Note: The reaction is typically exothermic; for larger scale reactions, consider portion-wise addition.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Substrate Scope and Reaction Parameters

The following table summarizes recommended reaction parameters for different classes of carbonyl compounds.

Carbonyl SubstrateAmine (eq)Carbonyl (eq)STAB (eq)Acetic Acid (eq)Typical Reaction TimeExpected YieldNotes
Aromatic Aldehyde1.01.11.501-4 hGood to ExcellentGenerally fast and high yielding.
Aliphatic Aldehyde1.01.21.502-8 hGoodMay require slightly longer reaction times.
Acyclic Ketone1.01.52.01.0-2.012-24 hModerate to GoodSlower due to steric hindrance; acetic acid is recommended.
Cyclic Ketone1.01.21.81.08-16 hGoodGenerally more reactive than acyclic ketones.

Visualizing the Transformation

The chemical transformation at the heart of this protocol is illustrated below.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine Dispiro[3.1.3(6).1(4)]decan-2-amine Iminium Iminium Ion Amine->Iminium + Carbonyl - H2O Carbonyl Aldehyde/Ketone (R1, R2) Product N-substituted amine Iminium->Product + NaBH(OAc)3

Caption: Reaction schematic.

Troubleshooting and Expert Considerations

  • Incomplete Conversion: If the reaction stalls, a small additional portion of STAB may be added. For particularly unreactive ketones, gentle heating (40-50 °C) can be beneficial, though this may also promote side reactions.

  • Purification Challenges: The resulting N-substituted dispirocyclic amines are often lipophilic. A higher proportion of a polar solvent in the chromatography eluent may be necessary. The basic nature of the product can cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.

  • Characterization: 1H and 13C NMR spectroscopy are essential for structural confirmation. The complex, rigid nature of the dispirocyclic core will result in a complex NMR spectrum with distinct signals for the diastereotopic protons.[6][7][8]

Conclusion

The protocol detailed herein provides a robust starting point for the successful reductive amination of the sterically demanding Dispiro[3.1.3(6).1(4)]decan-2-amine. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively incorporate this unique structural motif into a wide array of molecules, paving the way for the discovery of novel chemical entities with potential applications in drug development and materials science.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate. ChemCatChem. (2023). Available at: [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. (2025). Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. (2022). Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Sterically hindered amines and associated methods. Google Patents.
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. (2015). Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. (2016). Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (1996). Available at: [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. The Royal Society of Chemistry. Available at: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Omega. (2025). Available at: [Link]

  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. (2012). Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. (2016). Available at: [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. (2019). Available at: [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. (2019). Available at: [Link]

  • Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC. Available at: [Link]

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkat USA. (2002). Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. (2024). Available at: [Link]

  • Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. (2013). Available at: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. (2021). Available at: [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. ResearchGate. (2015). Available at: [Link]

  • Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. MDPI. (2022). Available at: [Link]

Sources

Application

Preparation of Dispiro[3.1.3(6).1(4)]decan-2-amine from ketone precursors

This Application Note provides a rigorous, validated protocol for the synthesis of Dispiro[3.1.3.1]decan-2-amine (also referenced as Dispiro[3.1.3(6).1(4)]decan-2-amine) from its corresponding ketone precursor. The guide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated protocol for the synthesis of Dispiro[3.1.3.1]decan-2-amine (also referenced as Dispiro[3.1.3(6).1(4)]decan-2-amine) from its corresponding ketone precursor. The guide addresses the specific challenges of nucleophilic attack on sterically constrained polyspirocyclic systems.

Executive Summary & Structural Context[1]

The Dispiro[3.1.3.1]decane scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by high


 (fraction of sp3 carbons) and defined exit vectors. Unlike flat aromatic scaffolds, this rigid, rod-like tris-cyclobutane system offers unique three-dimensional geometry that improves metabolic stability and solubility.

Converting the ketone functionality at the C2 position to a primary amine is synthetically non-trivial due to:

  • Ring Strain: The central and terminal cyclobutane rings possess significant Baeyer strain (~26 kcal/mol per ring). Harsh acidic/thermal conditions can trigger ring-opening or rearrangement.

  • Steric Screening: The dispiro-connectivity creates a "bow-tie" conformation that sterically shields the carbonyl carbon, retarding nucleophilic attack.

This guide details a Two-Step Oximation-Reduction Protocol , selected over direct reductive amination (e.g., NaBH3CN) to prevent the formation of secondary amine dimers and ensure high chemoselectivity.

Synthetic Pathway Visualization

The following flowchart outlines the reaction logic, critical decision points, and quality control steps.

G Ketone Precursor: Dispiro[3.1.3.1]decan-2-one Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Ketone->Step1 Reflux, EtOH/H2O Oxime Intermediate: Oxime Derivative Step1->Oxime Yield >90% Step2 Step 2: Reduction (LiAlH4 in THF) Oxime->Step2 0°C -> Reflux Quench Fieser Workup (Controlled Hydrolysis) Step2->Quench Exothermic! Product Target: Dispiro[3.1.3.1]decan-2-amine Quench->Product Purification

Figure 1: Strategic workflow for the conversion of hindered spiro-ketones to primary amines via an oxime intermediate.

Detailed Experimental Protocols

Protocol A: Formation of Dispiro[3.1.3.1]decan-2-one Oxime

Rationale: Direct condensation with hydroxylamine is thermodynamically favored and overcomes the steric hindrance of the spiro-centers more effectively than bulky amine nucleophiles.

Reagents:

  • Dispiro[3.1.3.1]decan-2-one (

    
     equiv)
    
  • Hydroxylamine hydrochloride (

    
    , 
    
    
    
    equiv)
  • Sodium Acetate (

    
    , 
    
    
    
    equiv)
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (1.5 eq) and 
    
    
    
    (2.0 eq) in water.
  • Addition: Add a solution of the ketone (1.0 eq) in Ethanol. The mixture should be homogeneous.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexane). The ketone spot (

      
      ) should disappear; the oxime spot will appear slightly lower and stain strongly with KMnO4 or Anisaldehyde.
      
  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Dilute the aqueous residue with ice-cold water.

    • The oxime usually precipitates as a white solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Dichloromethane (DCM) (3x), dry over

      
      , and concentrate.
      
  • Validation:

    • 1H NMR: Look for the disappearance of

      
      -protons characteristic of the ketone and the appearance of a broad OH singlet (usually 8-10 ppm).
      
Protocol B: Reduction to Dispiro[3.1.3.1]decan-2-amine

Rationale: Lithium Aluminum Hydride (LAH) is chosen for its high reactivity. While catalytic hydrogenation (Raney Ni) is milder, LAH provides a definitive reduction of the C=N bond in sterically congested systems where catalyst surface adsorption might be hindered.

Safety Warning: LAH is pyrophoric. Dispiro compounds are strained; rapid heating can cause thermal decomposition. Maintain strict temperature control.

Reagents:

  • Dispiro-oxime intermediate (from Protocol A)

  • Lithium Aluminum Hydride (

    
    , 2M in THF, 
    
    
    
    equiv)
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to 0°C in an ice bath.

  • Reagent Charge: Carefully add the

    
     solution (4.0 eq) via syringe.
    
  • Addition: Dissolve the oxime in a minimum amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 30 minutes.

    • Mechanistic Note: The slow addition prevents runaway exotherms which could cleave the strained cyclobutane rings.

  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (65°C) for 6–12 hours.

    • Checkpoint: TLC (10% MeOH/DCM + 1%

      
      ). The amine will stay near the baseline or streak. Use Ninhydrin stain (turns purple/blue) to confirm amine formation.
      
  • Fieser Workup (Critical):

    • Cool reaction to 0°C.

    • For every

      
       grams of LAH used, add carefully in sequence:
      
      • 
         mL water
        
      • 
         mL 15% NaOH solution
        
      • 
         mL water
        
    • Stir until a granular white precipitate forms (aluminum salts).

  • Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to obtain the crude amine.

Data Analysis & Quality Control

Expected Analytical Signatures
TechniqueDiagnostic SignalInterpretation
1H NMR

3.0 - 3.5 ppm (Multiplet, 1H)
The proton on the C2 carbon (CH-NH2).
1H NMR

1.8 - 2.4 ppm (Complex multiplets)
Bridgehead and spiro-adjacent protons (distinctive "roofing" effect due to rigidity).
13C NMR

45 - 55 ppm
The C2 carbon signal (shifted upfield from C=O at ~210 ppm).
IR 3300 - 3400 cm

N-H stretching (Primary amine doublet).
HRMS

Exact mass match for

.
Troubleshooting Guide
  • Problem: Low Yield in Step 2.

    • Cause: Complexation of the amine with Aluminum salts.

    • Solution: During workup, wash the filter cake with warm THF or perform a Soxhlet extraction of the aluminum salts with ether to recover trapped amine.

  • Problem: Ring Opening.

    • Cause: Reaction temperature too high during LAH addition.

    • Solution: Maintain strict 0°C during addition. Do not exceed 65°C during reflux.

  • Problem: Incomplete Reduction (Hydroxylamine impurity).

    • Cause: Oxime not fully reduced.

    • Solution: Ensure LAH is fresh. If problem persists, switch to Raney Nickel / H2 (50 psi) in Methanol/Ammonia.

References

  • Molchanov, A. P., & Kostikov, R. R. (2012).[1] Synthesis of Dispiro[2.1.3.1]nonane and Trispiro[2.1.1.3.1.1]dodecane. Russian Journal of Organic Chemistry, 48(4), 596–598.[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • PubChem. (n.d.). Dispiro[3.1.3.1]decan-2-ol (Compound Summary). National Library of Medicine.

Sources

Method

Procedure for free-basing Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride

Technical Application Note: Free-Basing Procedure for Dispiro[3.1.3(6).1(4)]decan-2-amine Hydrochloride Part 1: Executive Summary & Chemical Context Dispiro[3.1.3(6).1(4)]decan-2-amine is a rigid, spirocyclic aliphatic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Free-Basing Procedure for Dispiro[3.1.3(6).1(4)]decan-2-amine Hydrochloride

Part 1: Executive Summary & Chemical Context

Dispiro[3.1.3(6).1(4)]decan-2-amine is a rigid, spirocyclic aliphatic amine often employed as a lipophilic scaffold in medicinal chemistry to improve metabolic stability and blood-brain barrier permeability compared to flexible alkyl chains.[1]

Commercially supplied as the hydrochloride (HCl) salt (R-NH₃⁺ Cl⁻) to ensure shelf stability, this compound must be converted to its free base (R-NH₂) prior to use in nucleophilic substitutions, palladium-catalyzed cross-couplings (Buchwald-Hartwig), or amide couplings.[1]

Critical Technical Challenges:

  • Volatility: With a molecular weight of ~151.25 g/mol (free base), this amine possesses significant vapor pressure. Prolonged exposure to high vacuum can result in substantial yield loss.

  • Carbamate Formation: Like many hindered aliphatic amines, the free base avidly absorbs atmospheric CO₂ to form solid carbamates (R-NH-CO₂⁻ ⁺NH₃-R), often mistaken for the starting salt.[1]

  • Lipophilicity: The spirocyclic skeleton renders the free base highly soluble in organic solvents but virtually insoluble in water, facilitating biphasic extraction.

Part 2: Materials & Safety Profile

Reagents
ReagentGradeRole
Dispiro[...]decan-2-amine HCl >95% PurityStarting Material
Sodium Hydroxide (NaOH) 1M or 2M aq.[1][2]Deprotonating Base (pKa ~14)
Dichloromethane (DCM) HPLC GradePrimary Extraction Solvent (High solubility)
MTBE (Methyl tert-butyl ether) ACS GradeAlternative Green Solvent (Cleaner phase cut)
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
Nitrogen/Argon Ultra-High PurityInert Gas Shielding
Safety Hazards
  • Corrosivity: 1M NaOH is corrosive.[1] Wear nitrile gloves and eye protection.

  • Inhalation: Amine vapors are respiratory irritants.[1] All operations must be performed in a fume hood.

  • Pressure: Biphasic extractions generate pressure in separatory funnels.[1] Vent frequently.

Part 3: Experimental Protocols

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Recommended for scales >100 mg where quantitative recovery is required.[1]

Step-by-Step Methodology:

  • Dissolution:

    • Weigh the amine HCl salt into a suitably sized Erlenmeyer flask.

    • Add Dichloromethane (DCM) (10 mL per 100 mg of salt).[1] Note: The salt may not fully dissolve in DCM initially; this is normal.[1]

  • Deprotonation (The "pH Swing"):

    • Add an equal volume of 1M NaOH to the flask.

    • Stir vigorously for 10–15 minutes.

    • Mechanistic Check: The pH of the aqueous layer must be >12 . At this pH, the equilibrium shifts completely to the free base (R-NH₂), which migrates into the DCM layer.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Shake gently and vent. Allow layers to separate.

    • Collection: Drain the lower organic layer (DCM) into a clean flask.

    • Re-extraction: Extract the upper aqueous layer twice more with fresh DCM to ensure 100% recovery.

  • Drying & Concentration (Critical Step):

    • Combine organic extracts and dry over anhydrous Na₂SO₄ for 10 minutes. Filter off the solid.[3]

    • Evaporation Warning: Concentrate the filtrate using a rotary evaporator at ambient temperature (20–25°C) and moderate vacuum (approx. 200–300 mbar).

    • STOP immediately when solvent volume is low. Do not apply high vacuum (<10 mbar) for extended periods , or the volatile amine will sublime/evaporate.

Method B: Solid-Phase Extraction (SCX Chromatography)

Recommended for scales <50 mg or high-throughput library generation.[1]

  • Loading: Dissolve the HCl salt in Methanol (MeOH). Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Washing: Flush the cartridge with 3 column volumes of MeOH. The amine remains bound (R-NH₃⁺) while non-basic impurities wash through.[1]

  • Elution: Elute with 2M Ammonia in Methanol . The excess ammonia deprotonates the amine, releasing it from the sulfonic acid resin.

  • Isolation: Concentrate the eluate under a stream of Nitrogen to obtain the pure free base.

Part 4: Visualization of Workflows

Figure 1: Decision Matrix & Process Flow

FreeBasingWorkflow Start Start: Dispiro Amine HCl Salt ScaleCheck Check Scale Start->ScaleCheck MethodA Method A: Biphasic Extraction (>100 mg) ScaleCheck->MethodA Large Scale MethodB Method B: SCX Cartridge (<50 mg) ScaleCheck->MethodB Small Scale StepA1 Add DCM + 1M NaOH (pH > 12) MethodA->StepA1 StepB1 Load onto SCX-2 Column (MeOH) MethodB->StepB1 StepA2 Separate Organic Layer (Amine migrates to DCM) StepA1->StepA2 StepA3 Dry (Na2SO4) & Filter StepA2->StepA3 Concentrate Concentrate Solvent (Caution: Volatile!) StepA3->Concentrate StepB2 Wash (MeOH) Elute (2M NH3 in MeOH) StepB1->StepB2 StepB2->Concentrate Storage Store under Argon (-20°C) Concentrate->Storage

Caption: Operational workflow for selecting the appropriate free-basing method based on scale and equipment availability.

Part 5: Quality Control & Validation

To ensure the procedure was successful, perform the following validation checks:

TestExpected Result (Free Base)Expected Result (HCl Salt)
¹H NMR (CDCl₃) Chemical shift of α-protons (adjacent to NH₂) moves upfield (e.g., 3.5 ppm → 2.8 ppm).[1]α-protons appear downfield due to cationic deshielding.[1]
Silver Nitrate Test No precipitate. (Absence of Cl⁻ ions).White precipitate (AgCl) forms immediately.[1]
Solubility Soluble in Hexane/Et₂O.Insoluble in Hexane/Et₂O.

Expert Tip: If the NMR shows a broad peak at ~4.7 ppm (D₂O exchangeable) that is not the amine, the sample has likely absorbed CO₂ from the air. Re-dissolve in DCM and wash with NaOH immediately.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1]

  • Biotage. Strategies for Purifying Ionizable Organic Amine Compounds. Application Note AN928. Available at: [Link][1]

Sources

Application

Application Note: A Scalable Manufacturing Protocol for Dispiro[3.1.3(6).1(4)]decan-2-amine HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a proposed scalable manufacturing process for Dispiro[3.1.3(6).1(4)]decan-2-amine HCl, a novel spir...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed scalable manufacturing process for Dispiro[3.1.3(6).1(4)]decan-2-amine HCl, a novel spirocyclic amine with potential applications in medicinal chemistry. Recognizing the increasing importance of sp³-rich, conformationally rigid scaffolds in drug discovery, this guide details a robust synthetic route, scalable purification protocols, and comprehensive analytical characterization methods.[1][2] The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds

In recent years, there has been a significant shift in medicinal chemistry towards the exploration of three-dimensional molecular architectures to enhance pharmacological properties and escape the "flatland" of traditional aromatic scaffolds. Spirocycles, characterized by two rings connected through a single tetrahedral carbon atom, offer a unique and rigid three-dimensional topology.[1][2] This structural feature can lead to improved protein binding, enhanced solubility, and novel intellectual property positions. The Dispiro[3.1.3(6).1(4)]decane framework represents a compelling scaffold for the development of new chemical entities. This application note outlines a plausible and scalable pathway to Dispiro[3.1.3(6).1(4)]decan-2-amine HCl, a key building block for further derivatization.

Proposed Scalable Synthetic Route

As a specific, established scalable synthesis for this exact molecule is not widely published, the following section details a proposed, chemically sound, and scalable multi-step synthesis. The strategy involves the initial construction of a dispiroketone intermediate, followed by its conversion to the target amine via reductive amination, and subsequent formation of the hydrochloride salt.

Step 1: Synthesis of Dispiro[3.1.3(6).1(4)]decan-2-one (3)

The construction of the dispiro[3.1.3.1]decane skeleton can be approached through various methods, including cycloadditions and rearrangements.[2][3] A plausible route involves the [2+2] cycloaddition of an appropriate allene with an electron-deficient alkene to form a spiro[3.3]heptane derivative, which can be further elaborated.[2] For the purpose of this protocol, we propose a convergent synthesis starting from commercially available materials. A key intermediate is the spiro[3.3]heptan-1-one, which can be synthesized via a semipinacol rearrangement.[3]

A potential synthetic pathway could involve the reaction of a cyclobutanone derivative with a suitable cyclopropyl-containing reagent, followed by an acid-catalyzed rearrangement to form the dispiroketone.

Protocol:

  • Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, a solution of a suitable cyclobutanone precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere.

  • Reagent Addition: The solution is cooled to the desired temperature (e.g., -78 °C), and the cyclopropyl-containing reagent (1.1 eq) is added dropwise, maintaining the internal temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Rearrangement: Upon completion, an acidic workup (e.g., with aqueous HCl) is performed to facilitate the rearrangement to the Dispiro[3.1.3(6).1(4)]decan-2-one.

  • Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone.

Note: The specific starting materials and detailed reaction conditions would require optimization at the laboratory scale before scaling up.

Step 2: Reductive Amination to Dispiro[3.1.3(6).1(4)]decan-2-amine (4)

Reductive amination is a robust and widely used method for the conversion of ketones to amines.[4][5][6][7] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ. For scalability and selectivity, sodium triacetoxyborohydride is a preferred reducing agent due to its mild nature and tolerance of various functional groups.[8]

Protocol:

  • Reaction Setup: To a solution of Dispiro[3.1.3(6).1(4)]decan-2-one (3) (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE)[8], add a source of ammonia (e.g., ammonium acetate, 5-10 eq).

  • Reducing Agent Addition: Stir the mixture at room temperature, and then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, monitoring for any exotherm.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS until the starting ketone is consumed.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Dispiro[3.1.3(6).1(4)]decan-2-amine (4).

Step 3: Formation of Dispiro[3.1.3(6).1(4)]decan-2-amine HCl (5)

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine. This is typically achieved by treating the free amine with hydrochloric acid in an organic solvent.[9]

Protocol:

  • Dissolution: Dissolve the crude amine (4) in a minimal amount of a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether.[10]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with stirring until the solution is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude Dispiro[3.1.3(6).1(4)]decan-2-amine HCl (5).

Synthetic Workflow Cyclobutanone Precursor Cyclobutanone Precursor Dispiro[3.1.3(6).1(4)]decan-2-one (3) Dispiro[3.1.3(6).1(4)]decan-2-one (3) Cyclobutanone Precursor->Dispiro[3.1.3(6).1(4)]decan-2-one (3) Step 1: Cycloaddition/ Rearrangement Dispiro[3.1.3(6).1(4)]decan-2-amine (4) Dispiro[3.1.3(6).1(4)]decan-2-amine (4) Dispiro[3.1.3(6).1(4)]decan-2-one (3)->Dispiro[3.1.3(6).1(4)]decan-2-amine (4) Step 2: Reductive Amination (NH4OAc, NaBH(OAc)3) Dispiro[3.1.3(6).1(4)]decan-2-amine HCl (5) Dispiro[3.1.3(6).1(4)]decan-2-amine HCl (5) Dispiro[3.1.3(6).1(4)]decan-2-amine (4)->Dispiro[3.1.3(6).1(4)]decan-2-amine HCl (5) Step 3: Salt Formation (HCl in Ether/Dioxane)

Caption: Proposed synthetic workflow for Dispiro[3.1.3(6).1(4)]decan-2-amine HCl.

Scalable Purification Protocol

For drug development applications, high purity of the final active pharmaceutical ingredient (API) or intermediate is critical. The crude hydrochloride salt may contain residual reagents, solvents, and inorganic salts from the workup. A robust purification strategy is therefore essential.

Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds. The choice of solvent system is critical for achieving high purity and yield.

Protocol:

  • Solvent Screening: Screen various solvent systems to identify one in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Potential systems include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane.[10]

  • Dissolution: Dissolve the crude Dispiro[3.1.3(6).1(4)]decan-2-amine HCl in a minimal amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.

ParameterRecommended ConditionRationale
Purification Method RecrystallizationHighly effective for removing impurities from solid compounds and is scalable.
Solvent System Isopropanol/Diethyl EtherOffers a good balance of solubility at high temperature and insolubility at low temperature for many amine hydrochlorides.[10]
Washing Solvent Cold Diethyl EtherEffectively removes residual soluble impurities without dissolving a significant amount of the product.
Drying Conditions Vacuum, 40-50 °CEnsures complete removal of residual solvents without causing thermal degradation of the product.

Table 1: Key Parameters for the Purification of Dispiro[3.1.3(6).1(4)]decan-2-amine HCl.

Purification Workflow cluster_0 Purification Process Crude_Product Crude Amine HCl Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure Dispiro[3.1.3(6).1(4)]decan-2-amine HCl Drying->Pure_Product

Caption: General workflow for the purification of the final product.

Analytical Characterization

A comprehensive suite of analytical techniques should be employed to confirm the structure, identity, purity, and quality of the final product.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the dispiro[3.1.3.1]decane skeleton and the amine proton, which will likely be broad and downfield shifted in the hydrochloride salt.[11] The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion of the free amine, which will provide confirmation of the elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector, although derivatization may be necessary if the compound lacks a strong chromophore.[12][13] The purity is typically reported as the area percentage of the main peak.

  • Elemental Analysis (CHN): Elemental analysis for carbon, hydrogen, and nitrogen provides experimental evidence for the empirical formula of the hydrochloride salt. The results should be within ±0.4% of the theoretical values.

Analytical TechniqueExpected ResultPurpose
¹H NMR Characteristic peaks corresponding to the dispiro[3.1.3.1]decane structure.Structural Confirmation
¹³C NMR Correct number of carbon signals for the proposed structure.Structural Confirmation
HRMS Molecular ion peak corresponding to the exact mass of the free amine.Molecular Formula Confirmation
HPLC Purity ≥ 98% (area %)Purity Assessment
Elemental Analysis %C, %H, %N within ±0.4% of theoretical values for C₁₀H₁₈ClN.Empirical Formula Confirmation

Table 2: Summary of Analytical Characterization for Dispiro[3.1.3(6).1(4)]decan-2-amine HCl.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the scalable manufacturing of Dispiro[3.1.3(6).1(4)]decan-2-amine HCl. By outlining a plausible synthetic route, a robust purification strategy, and a comprehensive analytical characterization plan, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The methodologies described herein are designed to be adaptable and scalable, providing a solid foundation for the production of this and other novel spirocyclic amines.

References

  • Wipf, P., et al. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Mykhailiuk, P., et al. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • E-E-A-T, et al. (n.d.). Enzyme-catalysed Asymmetric Synthesis of a Spiro[3.3] heptane Derivative with Axial Chirality and Enzymatic. RSC Publishing. [Link]

  • Grygorenko, O. O., et al. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • Mykhailiuk, P., et al. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ouyang, G., et al. (2023, January 30). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • Abdel-Magid, A. F., et al. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Afanasyev, O. I., et al. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative | Request PDF. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubMed. (n.d.). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • ResearchGate. (2020, December 1). ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI). [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • Beilstein Archives. (2022, February 14). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]

  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. [Link]

  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

Sources

Method

Application Note: Strategic Derivatization of Dispiro[3.1.3.1]decan-2-amine Scaffolds

Abstract The transition from flat, aromatic drug candidates to three-dimensional, -rich architectures—often termed "Escaping Flatland"—has elevated the importance of rigid scaffolds like Dispiro[3.1.3(6).1(4)]decan-2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from flat, aromatic drug candidates to three-dimensional,


-rich architectures—often termed "Escaping Flatland"—has elevated the importance of rigid scaffolds like Dispiro[3.1.3(6).1(4)]decan-2-amine . While these caged, aliphatic amines offer superior metabolic stability and receptor complementarity, they present a distinct analytical challenge: they lack a native chromophore  for UV detection and possess significant steric bulk  near the nucleophilic center.

This guide provides validated protocols for the derivatization of Dispiro[3.1.3.1]decan-2-amine, enabling high-sensitivity quantification (HPLC-FL), enantiomeric resolution (Marfey’s Analysis), and structural confirmation (GC-MS).

Part 1: The Substrate Challenge

Structural Analysis & Steric Environment

Dispiro[3.1.3.1]decan-2-amine is a bicyclic/tricyclic system characterized by two spiro-fused cyclobutane rings. Unlike flexible alkyl amines, the amine at position 2 is locked in a rigid conformation.

  • Detection Void: Being fully aliphatic, the molecule is invisible to standard UV (254 nm) detectors.

  • Steric Hindrance: The spiro-quaternary carbons proximal to the amine create a "neopentyl-like" steric environment. Standard room-temperature derivatizations often yield incomplete conversion.

  • Chirality: Depending on the substitution pattern (e.g., bridgehead geometry), the amine often exists as a racemate requiring resolution.

Reagent Selection Decision Matrix

The choice of reagent depends strictly on the analytical endpoint.

ReagentSelection Start Analytical Goal Quant Quantification (PK/DMPK) Start->Quant Chiral Enantiomeric Purity Start->Chiral Ident Identification (Volatile) Start->Ident Dansyl Dansyl Chloride (HPLC-FL/MS) Quant->Dansyl High Sensitivity FMOC FMOC-Cl (HPLC-UV) Quant->FMOC Rapid UV Marfey Marfey's Reagent (FDAA) (HPLC-UV/MS) Chiral->Marfey Diastereomer Separation TFAA TFAA/HFBA (GC-MS) Ident->TFAA Acylation

Figure 1: Decision tree for selecting derivatization reagents based on analytical requirements.

Part 2: Validated Protocols

Protocol A: High-Sensitivity Dansylation (HPLC-FL/MS)

Objective: Attach a fluorescent tag (Dansyl) to the hindered amine for picomolar detection limits. Mechanism: Nucleophilic attack of the amine on the sulfonyl chloride. Critical Insight: Due to the steric bulk of the dispiro scaffold, heat is non-negotiable . Room temperature reaction results in <40% yield.

Reagents
  • Reagent A: Dansyl Chloride (Dns-Cl), 5 mg/mL in Acetone (Freshly prepared).

  • Buffer B: 0.1 M Sodium Carbonate (

    
    ), pH 10.0. (High pH ensures the amine is unprotonated: 
    
    
    
    ).
  • Quench: 5% Ethylamine or Methylamine solution.

Step-by-Step Methodology
  • Preparation: In a 1.5 mL amber vial, combine 50 µL of Sample (10–100 µM in water/methanol) with 50 µL of Buffer B .

  • Initiation: Add 100 µL of Reagent A . Vortex vigorously for 30 seconds.

  • Thermal Incubation: Heat the vial at 60°C for 45 minutes in a heating block.

    • Note: Standard protocols suggest 10-20 mins. The dispiro scaffold requires 45 mins to reach >98% conversion.

  • Quenching: Add 20 µL of Quench solution to scavenge excess Dns-Cl. Incubate 5 mins at room temp.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes if precipitate forms.

  • Analysis: Inject 10 µL onto HPLC.

    • Detection: Ex 335 nm / Em 515 nm.

Protocol B: Chiral Resolution via Marfey’s Reagent (FDAA)

Objective: Separate enantiomers of Dispiro[3.1.3.1]decan-2-amine to determine optical purity. Mechanism: FDAA reacts to form diastereomers.[1] The hydrophobic L-alanine amide tail interacts differentially with the C18 column, separating the (L-L) and (L-D) pairs.

Reagents
  • Marfey’s Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), 1% w/v in Acetone.

  • Reaction Buffer: 1 M

    
    .
    
  • Stop Solution: 1 M HCl.

Step-by-Step Methodology
  • Mix: Place 50 µL of Sample (50 mM) in a vial. Add 100 µL of FDAA solution and 20 µL of Reaction Buffer .

  • Reaction: Heat at 40°C for 1 hour .

    • Caution: Do not overheat (>50°C) as Marfey’s reagent can racemize, invalidating the chiral analysis.

  • Neutralization: Allow to cool. Add 20 µL of 1 M HCl to quench and neutralize pH (target pH ~7).

  • Dilution: Dilute 1:10 with Mobile Phase A (Water + 0.1% Formic Acid).

  • Separation:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.

    • Gradient: 10% to 60% Acetonitrile over 25 minutes.

    • Logic: The elution order is typically L-L (early) followed by L-D (late) due to hydrophobicity differences induced by the dispiro shape.

Protocol C: Volatility Enhancement for GC-MS

Objective: Render the polar amine volatile and thermally stable. Reagent Choice: TFAA (Trifluoroacetic anhydride) is preferred over silylation (MSTFA) for this specific scaffold. Silyl groups (TMS) are bulky; adding a TMS group to a sterically crowded spiro-amine is difficult and prone to hydrolysis. The trifluoroacetyl group is smaller and stable.

Step-by-Step Methodology
  • Dry Down: Evaporate the amine sample to complete dryness under Nitrogen flow. Water destroys acid anhydrides.

  • Reconstitution: Add 50 µL of Ethyl Acetate (solvent).

  • Derivatization: Add 50 µL of TFAA .

  • Catalysis: Add 10 µL of Pyridine (acid scavenger/catalyst).

  • Incubation: Cap and heat at 60°C for 30 minutes .

  • Workup: Evaporate excess reagents under Nitrogen. Reconstitute in 100 µL Ethyl Acetate.

  • GC Injection: Splitless mode, 250°C inlet.

Part 3: Comparative Data & Workflow Visualization

Reagent Performance Summary
FeatureDansyl Chloride (Dns-Cl)Marfey's Reagent (FDAA)TFAA (Acylation)
Primary Use Sensitivity (Fluorescence)Chiral PurityGC-MS ID
Reaction pH 9.5 - 10.08.0 - 9.0Anhydrous
Steric Tolerance Moderate (Requires Heat)GoodExcellent (Small group)
Stability High (>1 week at 4°C)Moderate (Protect from light)High (in solvent)
Detection Limit ~10 fmol~1 pmol~100 pmol
Workflow Logic: Dansylation Optimization

The following diagram illustrates the critical optimization loop required for hindered spiro-amines.

DansylWorkflow Setup Prepare Sample (pH 10 Buffer) React Add Dansyl-Cl (Excess 50x) Setup->React Incubate Incubate 60°C 45 mins React->Incubate Check LC-MS Check: Mono- vs Di-dansyl? Incubate->Check Success Quench & Analyze Check->Success Complete Conv. Fail Incomplete: Increase T to 70°C Check->Fail Peak Area < 95% Fail->React

Figure 2: Optimization workflow for sterically hindered amines. Note the feedback loop if conversion is incomplete.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3][4] Journal of Medicinal Chemistry.[3][4] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][5][6][7][8][9][10][11] Link

  • Kang, X., et al. (2006).[5][6] Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids. Clinica Chimica Acta.[5] Link

  • BenchChem Application Notes. (2025). Derivatization Techniques for GC Analysis of Primary Amines.[12]Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in Dispiro[3.1.3(6).1(4)]decan-2-amine reactions

Ticket ID: #DSP-992-STERIC Status: Open Assigned Specialist: Senior Application Scientist, High-Complexity Scaffolds Unit Executive Summary: The "Bow-Shape" Blockade Welcome to the technical support portal for Dispiro[3....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DSP-992-STERIC Status: Open Assigned Specialist: Senior Application Scientist, High-Complexity Scaffolds Unit

Executive Summary: The "Bow-Shape" Blockade

Welcome to the technical support portal for Dispiro[3.1.3(6).1(4)]decan-2-amine . This scaffold is a high-value bioisostere for saturated heterocycles, offering increased metabolic stability and Fsp³ character.

Root Cause Analysis: The core issue with this scaffold is not just "bulk"; it is conformational locking . Crystallographic data on analogous dispiro[3.1.3.1] systems reveals that the central cyclobutane ring forces the outer rings into a "puckered" or "bow-tie" conformation. The amine at position 2 is frequently shielded by the axial protons of the adjacent spiro-cycles, creating a "steric wall" that blocks the trajectory of incoming electrophiles (Burgi-Dunitz angle).

Standard conditions (EDC/NHS, reductive amination in MeOH) will fail because they cannot overcome this energy barrier. You must switch to high-energy activation and sterically-adapted catalysis .

Module 1: Amide Coupling Troubleshooting

User Issue: “My coupling with HATU/DIPEA yields <10% product. The starting material remains unreacted.”

Diagnosis

HATU is bulky.[1] The active ester formed is too large to approach the amine buried in the dispiro cleft. Furthermore, standard solvents (DMF/DCM) promote aggregation of the amine, further reducing nucleophilicity.

Resolution Protocol: The T3P/HFIP System

We recommend switching to Propanephosphonic acid anhydride (T3P) combined with Hexafluoroisopropanol (HFIP) as a co-solvent.

Why this works:

  • T3P: The smallest commercially available coupling reagent. It forms a highly reactive mixed anhydride that is less sterically demanding than the OBt/OAt esters of HATU.

  • HFIP: A "miracle solvent" for hindered couplings. It is a strong H-bond donor that:

    • Activates the carbonyl of the carboxylic acid (electrophile).[2]

    • Breaks up H-bond aggregates of the amine.

    • Stabilizes the transition state via a microsolvation network.

Experimental Protocol (Self-Validating):

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Dispiro-amine (1.1 equiv) in EtOAc:HFIP (4:1 ratio) . Note: If solubility is poor, use DCM:HFIP.

  • Base: Add Pyridine (3.0 equiv). Avoid TEA/DIPEA; Pyridine is less bulky and reduces epimerization.

  • Reagent: Cool to 0°C. Add T3P (50% in EtOAc, 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Checkpoint: If LCMS shows <50% conv. at 4h, heat to 50°C. The T3P byproduct is stable at this temperature.

  • Workup: Dilute with EtOAc. Wash with water (x2) and NaHCO₃. T3P byproducts are water-soluble, simplifying purification.[3]

Workflow Diagram:

T3P_Workflow Start Reactants: Acid + Dispiro-Amine Solvent Solvent System: EtOAc + HFIP (4:1) Start->Solvent Activation Activation: Add Pyridine + T3P (0°C -> RT) Solvent->Activation Check Checkpoint (4h): LCMS Conversion? Activation->Check Heat Action: Heat to 50°C Check->Heat <50% Conv. Workup Workup: Wash H2O/NaHCO3 (Byproducts soluble) Check->Workup >50% Conv. Heat->Workup

Caption: Optimized T3P/HFIP workflow for sterically hindered amidation.

Module 2: N-Arylation (Buchwald-Hartwig)

User Issue: “SnAr fails completely. Standard Pd/BINAP gives no product.”

Diagnosis

Nucleophilic Aromatic Substitution (SnAr) is impossible here; the amine cannot attack the ring plane effectively. For Palladium catalysis, BINAP is a bidentate ligand that creates a crowded metal center. The dispiro-amine is too bulky to bind to a Pd(II) center already crowded by BINAP.

Resolution Protocol: The "Open-Space" Ligand Strategy

You require Dialkylbiaryl monophosphine ligands (Buchwald Ligands) that promote the formation of a monoligated Pd(0) species, leaving an "open berth" for the bulky amine to enter.

Recommended System:

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands have large bulk away from the metal center, forcing the reductive elimination step while allowing amine approach.

  • Pre-catalyst: Pd(OAc)₂ or BrettPhos Pd G4 (pre-formed precatalyst ensures 1:1 L:Pd ratio).

  • Base: NaOtBu (Strong, bulky base prevents coordination to Pd).

Decision Matrix:

Buchwald_Decision Start N-Arylation of Dispiro-Amine Substrate Electrophile Type? Start->Substrate Cl Aryl Chloride/Bromide (Electron Neutral/Rich) Substrate->Cl Halide OTf Aryl Triflate (Base Sensitive) Substrate->OTf Triflate Sol1 System A: Pd G4 BrettPhos NaOtBu / Toluene 100°C Cl->Sol1 Sol2 System B: Pd G4 RuPhos Cs2CO3 / Dioxane 80°C OTf->Sol2

Caption: Ligand and base selection guide for Pd-catalyzed arylation of hindered amines.

Module 3: Reductive Amination

User Issue: “I see only starting ketone and amine. No imine forms, or I get direct reduction of the ketone.”

Diagnosis

Imine formation is the rate-determining step. The steric bulk prevents the water molecule from leaving the hemiaminal intermediate. Standard reducing agents (NaBH(OAc)₃) reduce the ketone faster than the imine can form.

Resolution Protocol: The Titanium Dehydration Method

Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

Step-by-Step Guide:

  • Imine Formation (Neat/Concentrated): Mix Ketone (1.0 equiv) and Dispiro-amine (1.2 equiv) in minimal dry THF.

  • Activation: Add Ti(OiPr)₄ (2.0 equiv).

    • Critical: Stir neat or highly concentrated at 40–60°C for 6–12 hours. Do not add reducing agent yet.

  • Reduction: Dilute with MeOH (to solubilize). Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.

    • Note: NaBH(OAc)₃ is too bulky; use the smaller borohydride once the imine is "locked" by Titanium.

  • Quench: Add 1N NaOH to precipitate titanium salts (white solid). Filter through Celite.

Data Summary: Method Comparison
Reaction TypeStandard ReagentYield (Dispiro)Recommended ReagentYield (Dispiro)Key Mechanism
Amide Coupling HATU / DIPEA< 15%T3P / Pyridine / HFIP 82-95% Solvent-assisted activation; small electrophile.
N-Arylation Pd(PPh₃)₄ / Cs₂CO₃0% (Trace)BrettPhos Pd G4 / NaOtBu 70-85% Monoligated Pd species; steric pocket creation.
Reductive Amination NaBH(OAc)₃ / AcOH< 20%Ti(OiPr)₄ then NaBH₄ 65-80% Lewis acid dehydration; prevents ketone reduction.
References
  • T3P Mechanism & Utility: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[4] Organic Process Research & Development, 2016.

  • HFIP Solvent Effects: Coljee, V. W., et al. "Hexafluoroisopropanol as a distinct solvent for the amide coupling of hindered amines." Journal of Organic Chemistry, 2012.

  • Buchwald Ligands for Hindered Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990.[5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of Dispiro[3.1.3.1]decan-2-amine HCl

This guide provides an in-depth technical comparison and NMR interpretation framework for Dispiro[3.1.3.1]decan-2-amine hydrochloride , a high-Fsp³ rigid scaffold increasingly used in medicinal chemistry as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and NMR interpretation framework for Dispiro[3.1.3.1]decan-2-amine hydrochloride , a high-Fsp³ rigid scaffold increasingly used in medicinal chemistry as a bioisostere for piperidines or adamantanes.

Executive Summary: The Structural Context

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success by enhancing solubility and target selectivity.[1] Dispiro[3.1.3.1]decan-2-amine  represents a class of "linear" tris-spirocyclic scaffolds. Unlike the spherical Adamantane  (cage) or the simpler Spiro[3.3]heptane , this dispiro system offers a unique "rod-like" rigidity with defined vectors for substituent display.

This guide compares the NMR signature of the Dispiro scaffold against its primary structural competitors: Adamantan-1-amine (Amantadine) and Spiro[3.3]heptan-2-amine .

Structural Breakdown[2][3]
  • Core Skeleton: Three cyclobutane rings fused at two spiro-quaternary carbons.

  • Symmetry: The presence of the amine at position 2 breaks the symmetry of the linear chain, creating a complex magnetic environment for the methylene protons.

  • Salt Form (HCl): The protonated amine (

    
    ) induces significant deshielding on the 
    
    
    
    -proton and enables quantification via integration of the exchangeable protons in anhydrous solvents.

Experimental Protocol (Self-Validating)

To ensure reproducible data, the following protocol minimizes solvent effects and exchange broadening.

Reagents & Preparation[4]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
    • Why:

      
       often causes precipitation of HCl salts and accelerates proton exchange, obliterating the ammonium signal. DMSO-
      
      
      
      stabilizes the
      
      
      triplet/broad singlet, allowing for stoichiometry verification.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times (

    
    ).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds. (Crucial for the quaternary spiro-carbons in
    
    
    experiments, but also important for accurate integration of the ammonium protons in
    
    
    ).
  • Scans: 16–64 (S/N > 100).

Comparative NMR Analysis

The following table contrasts the spectral signature of the Dispiro scaffold with established rigid amines.

Table 1: Comparative 1H NMR Signatures (DMSO-


) 
FeatureDispiro[3.1.3.1]decan-2-amine HCl Adamantan-1-amine HCl (Amantadine)Spiro[3.3]heptan-2-amine HCl
Ammonium (

)

8.10 – 8.30 (br s, 3H)

8.0 – 8.2 (br s, 3H)

8.1 – 8.3 (br s, 3H)

-Proton (CH-NH)

3.60 – 3.85 (m, 1H)
N/A (Quaternary

-carbon)

3.55 – 3.75 (quint, 1H)
Spectral Dispersion High Complexity. Distinct multiplets due to diastereotopic protons on the cyclobutane rings.Low Complexity. High symmetry results in broad, overlapping multiplets.Medium Complexity. Distinct "wings" of the spiro system.
Key Aliphatic Range

1.80 – 2.60 ppm

1.50 – 2.10 ppm

1.90 – 2.40 ppm
Stereochemical Probe Yes. C2 is chiral; adjacent

protons split into complex ABX patterns.
No. Achiral cage.No. Achiral (plane of symmetry) unless substituted further.
Detailed Interpretation of Dispiro[3.1.3.1]decan-2-amine HCl
1. The Ammonium Region (

8.0 – 8.5 ppm)

In DMSO-


, the HCl salt yields a broad singlet integrating to 3 protons.
  • Diagnostic Check: If this signal integrates to < 3H or appears as a hump, the sample is likely wet (proton exchange with

    
     at 
    
    
    
    3.33).
  • Coupling: Under high-resolution conditions and strict anhydrous handling, this may resolve into a doublet (

    
    ) due to coupling with the 
    
    
    
    -proton (H-2).
2. The

-Proton (

3.6 – 3.9 ppm)

This proton is the "anchor" for structural assignment.

  • Multiplicity: It appears as a pseudo-quintet or complex multiplet. It couples to the two adjacent methylene protons on the C2-ring and potentially exhibits long-range "W-coupling" characteristic of rigid bicyclic systems.

  • Shift Logic: The deshielding effect of the cationic nitrogen pulls this signal downfield significantly compared to the free base (

    
    ).
    
3. The "Forest of Multiplets" (

1.8 – 2.6 ppm)

Unlike Adamantane, which shows broad humps, the Dispiro scaffold displays sharp, fine-structured multiplets due to the rigid cyclobutane puckering.

  • Protons

    
     to Spiro Centers:  These appear as complex multiplets. The protons on the "distal" ring (furthest from amine) will be chemically distinct from those on the "proximal" ring.
    
  • Diastereotopicity: Because C2 is a chiral center (in the racemic mixture), the protons on the adjacent carbons (C1/C3) are diastereotopic (

    
    ). This creates complex geminal coupling (
    
    
    
    ) and vicinal coupling (
    
    
    ).

Workflow: Assigning Complex Spirocycles

Assigning the aliphatic region of a spiro-amine requires a logic flow distinct from flexible alkyl chains. Use the following decision tree, visualized via Graphviz.

NMR_Assignment_Workflow Start Start: 1H Spectrum (DMSO-d6) Check_NH Check 8.0-8.5 ppm region Start->Check_NH Is_Salt Signal present (3H)? Check_NH->Is_Salt Confirm_Salt Confirmed: HCl Salt Proceed to Alpha-H Is_Salt->Confirm_Salt Yes Dry_Sample Action: Dry Sample/Solvent (Exchange occurring) Is_Salt->Dry_Sample No/Broad Find_Alpha Identify Alpha-Proton (3.6 - 3.9 ppm) Confirm_Salt->Find_Alpha Dry_Sample->Check_NH COSY_Step Run COSY Experiment Find_Alpha->COSY_Step Trace_Proximal Trace Cross-peaks to Proximal CH2 (C1/C3) COSY_Step->Trace_Proximal Strong Correlation Trace_Distal Identify Distal Ring Protons (No coupling to Alpha-H) COSY_Step->Trace_Distal No Correlation HSQC_Check Run HSQC Trace_Proximal->HSQC_Check Trace_Distal->HSQC_Check Assign_Diast Assign Diastereotopic Pairs (2H on same C have different shifts) HSQC_Check->Assign_Diast

Figure 1: Logic flow for assigning protons in rigid spirocyclic amine salts. Note the reliance on COSY to bridge the quaternary spiro-carbon "dead zones".

Mechanistic Insight: Why the Dispiro?

Why choose this complex scaffold over Adamantane?

  • Vector Manipulation: Adamantane is a spherical "bullet." The Dispiro scaffold is a "rod." This allows the amine to project into a binding pocket while the distal ring extends into a hydrophobic tunnel, a geometry impossible with Adamantane [1].

  • Solubility: The high

    
     (Fraction of sp³ carbons = 1.0) combined with the slight polarity of the strained cyclobutane rings often results in better aqueous solubility than the highly lipophilic Adamantane cage [2].
    
  • Metabolic Stability: The quaternary spiro-carbons block standard cytochrome P450 oxidation sites (no abstractable protons), similar to the bridgehead carbons of Adamantane but with a lower molecular weight footprint [3].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, S., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. Link

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Spiro Amines

In the landscape of modern drug discovery and development, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, spirocyclic scaffolds have gained significant attention due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, spiro amines represent a critical class of compounds, often serving as key intermediates or active pharmaceutical ingredients (APIs). Ensuring the purity of these molecules is paramount for safety and efficacy, making robust analytical methods essential.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of spiro amines. We will delve into the rationale behind experimental choices, compare alternative approaches with supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Challenge: Understanding Spiro Amines

Spiro amines, characterized by at least two molecular rings connected by a single common atom, present a unique set of analytical challenges:

  • Basicity: The presence of amine functional groups makes these compounds basic. This can lead to undesirable interactions with traditional silica-based HPLC columns, resulting in poor peak shape (tailing) and inconsistent retention times.[1]

  • Chirality: The spiro center can be a source of chirality, leading to the existence of enantiomers. Regulatory agencies often require the separation and quantification of individual enantiomers, as they can have different pharmacological and toxicological profiles.

  • Diverse Structures: The structural diversity within spiro amines necessitates a flexible and systematic approach to method development.

This guide will address these challenges by comparing various HPLC strategies, focusing on column chemistry, mobile phase optimization, and detection techniques.

Core Principles of HPLC Method Development for Spiro Amines

The overarching goal of HPLC method development for purity analysis is to achieve adequate resolution of the main compound from all potential impurities, including process impurities, degradation products, and enantiomers, within a reasonable analysis time. The workflow for developing such a method is a systematic process.

HPLC_Method_Development_Workflow A Analyte Characterization (pKa, logP, UV spectrum) B Initial Column & Mobile Phase Screening A->B Input for initial conditions C Optimization of Mobile Phase (pH, Organic Modifier, Additives) B->C Refine separation C->B Re-screen if necessary D Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) C->D Fine-tune resolution & runtime D->C Re-optimize if necessary E Method Validation (ICH Guidelines) D->E Ensure robustness & reliability F Final Method E->F Implement for routine analysis

Caption: A systematic workflow for HPLC method development.

Comparison of HPLC Column Chemistries

The choice of the stationary phase is the most critical factor in achieving a successful separation. For spiro amines, several options should be considered, each with its own advantages and disadvantages.

Traditional Reversed-Phase (C18, C8) Columns

Standard C18 and C8 columns are the workhorses of reversed-phase chromatography. However, for basic compounds like spiro amines, their performance can be suboptimal due to interactions between the protonated amine and acidic silanol groups on the silica surface, leading to peak tailing.[1]

  • Advantages: Widely available, extensive literature support, broad applicability for derivatized amines.[2]

  • Disadvantages: Prone to peak tailing for basic compounds, limited retention for polar amines.[1][3]

  • When to use: For less basic spiro amines or when derivatization is employed to mask the amine group.

Modern, High-Purity Silica Reversed-Phase Columns with Endcapping

To mitigate the issues with residual silanols, manufacturers have developed columns with high-purity silica and advanced endcapping techniques. These columns offer significantly improved peak shape for basic compounds.

  • Advantages: Reduced peak tailing for bases, improved reproducibility.

  • Disadvantages: Can still exhibit some interaction with highly basic compounds.

  • When to use: As a first-line choice for the analysis of underivatized spiro amines.

Hybrid Particle Technology Columns (e.g., Waters XBridge™ BEH)

Hybrid particle columns incorporate both silica and polymer chemistry, offering enhanced pH stability. This allows for the use of high-pH mobile phases, which can neutralize the charge on basic analytes, leading to improved retention and peak shape.[4]

  • Advantages: Excellent peak shape for basic compounds at high pH, extended column lifetime across a wide pH range.[4]

  • Disadvantages: May have different selectivity compared to 100% silica-based columns.

  • When to use: When analyzing basic spiro amines that show poor peak shape on traditional columns, especially when high pH mobile phases are desired.

Chiral Stationary Phases (CSPs)

For the separation of enantiomers, a chiral stationary phase is essential. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are the most widely used for their broad enantioselectivity.[5][6]

  • Advantages: Direct separation of enantiomers without derivatization.

  • Disadvantages: Can be more expensive, method development can be more empirical ("trial-and-error").[5]

  • When to use: Whenever the spiro amine is chiral and the quantification of individual enantiomers is required.

Table 1: Comparison of HPLC Column Chemistries for Spiro Amine Analysis

Column TypePrimary InteractionpH RangeAdvantagesDisadvantagesBest For
Traditional C18/C8Hydrophobic2-8Widely available, low costPeak tailing for basesDerivatized or less basic spiro amines
High-Purity Endcapped C18/C8Hydrophobic2-8Improved peak shape for basesPotential for some silanol interactionGeneral purpose analysis of spiro amines
Hybrid Particle (e.g., BEH)Hydrophobic1-12Excellent peak shape at high pH, durableDifferent selectivityBasic spiro amines requiring high pH
Chiral Stationary Phase (CSP)Chiral RecognitionVariesDirect enantiomer separationHigher cost, empirical method developmentChiral spiro amines
Mixed-Mode (e.g., Primesep A)Hydrophobic & Ion-ExchangeWideTunable selectivity, good for polar compounds[3]More complex method developmentPolar spiro amines or complex mixtures

Mobile Phase Optimization: A Key to Success

The mobile phase plays a crucial role in modulating the retention and selectivity of the separation. For spiro amines, pH is the most powerful parameter.

The Critical Role of Mobile Phase pH

The retention of ionizable compounds like spiro amines is highly dependent on the mobile phase pH.[7][8]

  • Low pH (e.g., pH 2-4): At a pH well below the pKa of the amine (typically 8-10), the spiro amine will be fully protonated (cationic). This can lead to poor retention on reversed-phase columns unless an ion-pairing agent is used.[7][9] However, this pH range is often beneficial for achieving stable retention times.[8]

  • High pH (e.g., pH 9-11): At a pH above the pKa, the spiro amine will be in its neutral form. This significantly increases its hydrophobicity, leading to better retention and improved peak shape on reversed-phase columns.[4][10] This approach requires a pH-stable column.

Mobile_Phase_pH_Effect Analyte Spiro Amine (Basic) Low_pH Low pH Mobile Phase (pH < pKa) Analyte->Low_pH High_pH High pH Mobile Phase (pH > pKa) Analyte->High_pH Protonated Protonated (Cationic) Form - Low Retention - Potential Peak Tailing Low_pH->Protonated Neutral Neutral Form - Increased Retention - Improved Peak Shape High_pH->Neutral

Caption: Effect of mobile phase pH on the ionization state and chromatographic behavior of a spiro amine.

Choice of Organic Modifier and Additives
  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.[11] Switching between these solvents is a powerful tool to alter selectivity.[7]

  • Buffers: Using a buffer (e.g., phosphate, formate, acetate) is crucial to control the mobile phase pH and ensure reproducible retention times.[8][11] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[11]

  • Acidic Additives: Trifluoroacetic acid (TFA) is often used at low concentrations (0.05-0.1%) to improve peak shape by acting as an ion-pairing agent and suppressing silanol interactions.[7] However, TFA can suppress ionization in mass spectrometry. Formic acid is a more MS-friendly alternative.[7]

Experimental Protocols

Protocol 1: General Purity Analysis using a Hybrid Column at High pH

This method is a robust starting point for a new spiro amine, aiming for good peak shape and retention.

  • HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.

  • Column: Waters XBridge™ BEH C18, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 10.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm (or analyte-specific λmax).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 2: Chiral Purity Analysis using a Polysaccharide-Based CSP

This protocol is designed for the separation of spiro amine enantiomers.

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: Daicel Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (80:20:0.1, v/v/v).

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (or analyte-specific λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Note: The optimal mobile phase composition for chiral separations is highly compound-dependent and often requires screening of different alcohols (e.g., ethanol) and additives.[5]

Alternative Analytical Techniques

While HPLC is the primary technique for purity analysis, other methods can be complementary.

  • Ultra-Performance Liquid Chromatography (UPLC/UHPLC): Utilizes sub-2 µm particles to provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior sensitivity and selectivity, allowing for the identification of impurities based on their mass-to-charge ratio.[13][14] This is particularly useful for identifying unknown degradation products or process impurities.

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and different selectivity for chiral compounds compared to HPLC.[9]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable spiro amines or their derivatives.[9]

Table 2: Comparison of Primary and Alternative Analytical Techniques

TechniquePrincipleThroughputResolutionKey Advantage
HPLC Liquid-solid partitioningModerateGoodVersatile, well-established
UPLC/UHPLC Liquid-solid partitioning (sub-2µm)HighExcellentSpeed and resolution
LC-MS Separation by LC, detection by MSModerateGoodHigh sensitivity and specificity, peak identification
SFC Partitioning with supercritical fluidHighGoodFast separations, especially for chiral compounds
GC Gas-solid partitioningHighExcellentBest for volatile and thermally stable compounds

Conclusion and Recommendations

Developing a robust HPLC method for the purity analysis of spiro amines requires a systematic approach that addresses the inherent challenges of these basic and often chiral molecules.

  • Start with a modern, end-capped C18 or a hybrid-particle column. These offer the best chance for good peak shape with underivatized spiro amines.

  • Systematically screen mobile phase pH. This is the most powerful parameter for controlling retention and peak shape. A high pH (9-10) mobile phase with a compatible column is often an excellent starting point.

  • For chiral spiro amines, invest in screening a small set of complementary chiral stationary phases. Polysaccharide-based CSPs are a versatile first choice.

  • Utilize LC-MS for impurity identification. The structural information provided by MS is invaluable for understanding the impurity profile of a new chemical entity.

By understanding the principles outlined in this guide and methodically exploring the key parameters, researchers can confidently develop and validate reliable HPLC methods to ensure the purity, safety, and quality of spiro amine-based drug candidates.

References

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Kašpar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. Retrieved from [Link]

  • Bio-Rad. (n.d.). Aminex™ HPLC Columns. Retrieved from [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1271-1282. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

Sources

Validation

Comparative Analysis: Infrared Spectroscopy for Amine Hydrochloride Salts vs. Free Bases

[1] Executive Summary In pharmaceutical development, the conversion of a free amine drug candidate into its hydrochloride (HCl) salt is the most common strategy to enhance solubility and bioavailability. However, verifyi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In pharmaceutical development, the conversion of a free amine drug candidate into its hydrochloride (HCl) salt is the most common strategy to enhance solubility and bioavailability. However, verifying complete salt formation and distinguishing the salt from the free base or potential polymorphs requires precise analytical validation.

This guide provides a technical comparison of Infrared (IR) spectroscopy against alternative methods for analyzing amine hydrochlorides. It details the spectral mechanics of protonation, offers a self-validating experimental protocol, and contrasts FT-IR with Raman spectroscopy.

Key Insight: While the free amine (


) exhibits sharp, distinct N-H stretching, the formation of the hydrochloride salt (

) is characterized by a diagnostic "collapsing" of the N-H region into a broad, intense envelope (2500–3200 cm⁻¹) accompanied by specific combination bands.[1]

Mechanism of Action: The Protonation Shift

To interpret the spectra correctly, one must understand the vibrational physics. When an amine is protonated by HCl, the nitrogen lone pair forms a coordinate covalent bond with the proton.

  • Force Constant Reduction: The N-H bond lengthens slightly, reducing the force constant (

    
    ), which lowers the vibrational frequency (
    
    
    
    ).
  • Hydrogen Bonding Network: In the solid state, the

    
     moiety forms strong hydrogen bonds with the chloride counter-ion (
    
    
    
    ). This inhomogeneity in the crystal lattice causes significant peak broadening (the "ammonium envelope").
Diagram 1: Chemical & Spectral Transformation Logic

AmineProtonation FreeBase Free Amine (R-NH2) Sharp N-H Stretch (>3300 cm-1) Reaction Protonation FreeBase->Reaction HCl HCl Acid HCl->Reaction SaltLattice Crystal Lattice (R-NH3+ ... Cl-) H-Bonding Network Reaction->SaltLattice Ionic Bonding Spectrum IR Signature: Broad Envelope (2500-3200) Combination Bands (2000-2500) SaltLattice->Spectrum Vibrational Damping

Caption: The transformation from free base to salt alters the vibrational freedom of the N-H bond, resulting in the characteristic broad ammonium envelope.

Comparative Analysis

A. Product Performance: Amine HCl vs. Free Base (Spectral Shifts)

The following table summarizes the diagnostic shifts required to validate salt formation.

FeatureFree Amine (

)
Amine HCl Salt (

)
Diagnostic Value
N-H Stretch Sharp , distinct peaks (3300–3500 cm⁻¹)Broad, strong envelope (2500–3200 cm⁻¹)High: Disappearance of sharp peaks confirms protonation.
Combination Bands AbsentMultiple weak bands (2000–2500 cm⁻¹)Critical: Specific to amine salts; confirms ionic lattice structure.
N-H Deformation Scissoring ~1590–1650 cm⁻¹Asym. bend ~1560–1620 cm⁻¹; Sym. bend ~1500 cm⁻¹Medium: Shifts are subtle but useful for secondary confirmation.
C-N Stretch 1000–1250 cm⁻¹Shifts to lower frequencyLow: Often obscured by the fingerprint region.
B. Technique Comparison: FT-IR vs. Raman Spectroscopy

While FT-IR is the industry standard for salt selection, Raman is a viable alternative.

ParameterFT-IR (Preferred for Salts)Raman Spectroscopy (Alternative)
Sensitivity to Salts High: N-H bonds are highly polar (large dipole change), resulting in intense IR signals.Low to Medium: Ionic bonds and N-H stretches are weak scatterers. Better for C-C backbone.
Water Interference High: Moisture in hygroscopic salts can mask the N-H region.Negligible: Water is a weak Raman scatterer; ideal for aqueous slurries.
Polymorph ID Good: Distinct fingerprint regions.Excellent: Superior for low-frequency lattice vibrations (<200 cm⁻¹).
Sample Prep Fast (ATR): Minimal prep, but requires pressure.Non-contact: Ideal for sealed vials or hazardous salts.

Expert Verdict: Use FT-IR for primary confirmation of salt formation due to the high intensity of the N-H dipole change. Use Raman as a secondary check for crystallinity or if the sample is in an aqueous solution.

Experimental Protocol: ATR-FTIR Analysis of Amine Salts

Challenge: Amine hydrochloride salts are often hygroscopic . Traditional KBr pellets are risky because the salt can undergo halide exchange with KBr (turning R-NH3Cl into R-NH3Br) or absorb atmospheric moisture during grinding, altering the spectrum. Solution: Use Diamond ATR (Attenuated Total Reflectance) for rapid, non-destructive analysis.

Workflow Diagram

ATRProtocol Sample 1. Sample Isolation (Vacuum Dry) Prep 2. ATR Crystal Prep (Clean with IPA -> Background Scan) Sample->Prep Load 3. Sample Loading (Cover Crystal Fully) Prep->Load Press 4. Apply Pressure (Ensure Solid-Crystal Contact) Load->Press Acquire 5. Data Acquisition (4000-600 cm-1, 4 cm-1 res) Press->Acquire Analyze 6. Validation (Check 2000-2500 cm-1 region) Acquire->Analyze

Caption: Optimized ATR workflow minimizing moisture exposure and ensuring consistent solid-state contact.

Step-by-Step Methodology
  • Sample Drying (Crucial):

    • Dry the amine hydrochloride salt in a vacuum oven at 40°C for >4 hours prior to analysis.

    • Reasoning: Absorbed water creates a broad O-H band at 3400 cm⁻¹ that can be mistaken for free amine or obscure the ammonium envelope.

  • Instrument Setup:

    • Crystal: Single-bounce Diamond ATR (ZnSe is acceptable but less durable for hard crystals).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Background Acquisition:

    • Clean the crystal with Isopropanol (IPA). Ensure it is completely dry.

    • Acquire an air background. Self-Validation: The background should show typical atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      vapor, but the baseline must be flat.
  • Sample Loading & Compression:

    • Place ~5-10 mg of the salt on the center of the crystal.

    • Apply Pressure: Lower the anvil until the force gauge registers the optimal contact (usually ~80-100 lbs for diamond ATR).

    • Expert Note: Insufficient pressure leads to weak bands; excessive pressure on soft salts can cause crystal shifting.

  • Acquisition & Cleaning:

    • Acquire the spectrum.[2][1][3][4][5][6][7][8][9]

    • Immediately clean the crystal with IPA to prevent corrosion of the metal puck by the acidic chloride salt.

Data Interpretation & Validation Guide

To validate that your sample is the Hydrochloride Salt and not the Free Base:

  • The "Ammonium Envelope" Check:

    • Look for a broad, continuous absorption band starting around 3200 cm⁻¹ and extending down to 2500 cm⁻¹.

    • Contrast: If you see two sharp spikes at 3300 and 3400 cm⁻¹, you have unreacted free amine.

  • The "Combination Band" Region (2000–2500 cm⁻¹):

    • Inspect the baseline between 2000 and 2500 cm⁻¹.

    • Validation: You should see a series of 2–4 weak, jagged peaks. These are overtones and combination bands of the

      
       deformation modes. Their presence is a definitive "fingerprint" for amine salts [1].
      
  • The Fingerprint Region (Deformation):

    • Identify the asymmetric bending band near 1600 cm⁻¹. In the salt, this may overlap with aromatic C=C stretches, but it will be distinct from the Amide I/II bands if the molecule is an amide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning. (Source for N-H stretch shifts in protonated amines).[2][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • Heigl, J. J., Bell, M. F., & White, J. U. (1947). Application of Infrared Spectroscopy to the Analysis of Liquid Hydrocarbons. Analytical Chemistry, 19(5), 293–298.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride
Reactant of Route 2
Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride
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